Vamidothion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-dimethoxyphosphorylsulfanylethylsulfanyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO4PS2/c1-7(8(10)9-2)15-5-6-16-14(11,12-3)13-4/h7H,5-6H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESVOLZBIFDZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SCCSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO4PS2 | |
| Record name | VAMIDOTHION | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042510 | |
| Record name | Vamidothion | |
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Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Colorless solid; [MSDSonline], COLOURLESS CRYSTALS. | |
| Record name | Vamidothion | |
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| Record name | VAMIDOTHION | |
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Solubility |
Readily soluble in ... benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform (all at 1 kg/L). Almost insol in cyclohexane and petroleum ether., In water, 4 kg/L at 20 °C /miscible/, Solubility in water: very good | |
| Record name | VAMIDOTHION | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VAMIDOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.00000137 [mmHg], Undergoes slight decomp at room temperature, but solutions in organic solvents (methyl ethyl ketone, cyclohexane) are stable. Decomposes in strong acid or alkaline media. VP: negligible at 20 °C., negligible at room temperature | |
| Record name | Vamidothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | VAMIDOTHION | |
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| Record name | VAMIDOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
Colorless needles, White crystalline | |
CAS No. |
2275-23-2 | |
| Record name | Vamidothion | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vamidothion [BSI:ISO] | |
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| Record name | Vamidothion | |
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| Record name | VAMIDOTHION | |
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| Record name | VAMIDOTHION | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6746 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VAMIDOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
43 °C, White waxy solid. Melting point ca 40 °C. /technical vamidothion/, 46-48 °C | |
| Record name | VAMIDOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6746 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VAMIDOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
Vamidothion's Mechanism of Action on the Insect Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vamidothion is a systemic organophosphate insecticide and acaricide that exerts its toxic effects on insects by targeting their nervous system.[1] The core mechanism of action involves the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in hyperexcitation of the nervous system, paralysis, and eventual death of the insect.[3][4] This guide provides a detailed overview of the biochemical interactions, relevant experimental protocols for studying these effects, and a summary of available toxicity data.
The Cholinergic Nervous System in Insects: The Primary Target
The central nervous system (CNS) of insects relies heavily on acetylcholine (ACh) as a primary excitatory neurotransmitter. Cholinergic signaling is crucial for a multitude of physiological processes in insects. The precise regulation of ACh levels in the synaptic cleft is maintained by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetate, terminating the nerve impulse.
Mechanism of Action of this compound
As an organophosphate insecticide, this compound's mode of action is centered on the disruption of this critical enzymatic process.
Irreversible Inhibition of Acetylcholinesterase
This compound acts as a potent and irreversible inhibitor of AChE. The phosphorus atom in the this compound molecule attacks the serine hydroxyl group within the active site of the AChE enzyme. This results in the formation of a stable, phosphorylated enzyme that is functionally inactive. The "aging" of this phosphorylated enzyme, a process involving the loss of an alkyl group, renders the inhibition irreversible.
Accumulation of Acetylcholine and Neurotoxicity
With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to the continuous stimulation of postsynaptic acetylcholine receptors (nAChRs and mAChRs). This uncontrolled stimulation results in a state of hyperexcitation of the insect's nervous system, manifesting as tremors, uncoordinated movement, paralysis, and ultimately, death.
Quantitative Data on this compound and Organophosphate Toxicity
Precise quantitative data on the inhibition of insect acetylcholinesterase by this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are not extensively available in the public domain literature. However, toxicity data in the form of LC50 (lethal concentration for 50% of the population) for whole organisms, and comparative data for other organophosphates, provide insight into its potency.
Table 1: Lethal Concentration of this compound against an Insect Parasitoid
| Insect Species | This compound LC50 | This compound LC90 |
| Aphelinus mali (parasitic wasp) | ~1.5 ppm | ~12 ppm |
Data from a laboratory study; field results may vary.
Table 2: Comparative IC50 Values for Acetylcholinesterase Inhibition by Other Organophosphates in Insects
| Organophosphate | Insect Species | Tissue Source | IC50 |
| Paraoxon | Apis mellifera (Honeybee) | Head | 1.1 x 10⁻⁷ M |
| Malaoxon | Apis mellifera (Honeybee) | Head | 2.5 x 10⁻⁶ M |
| Chlorpyrifos-oxon | Culex pipiens (Southern house mosquito) | Homogenate | 2.2 x 10⁻⁸ M |
Experimental Protocols: Assessing Acetylcholinesterase Inhibition
The most common method for determining the in vitro inhibitory effect of compounds like this compound on AChE is the spectrophotometric method developed by Ellman.
Ellman's Method for AChE Activity Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
Materials:
-
Insect tissue (e.g., heads) as the source of AChE
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (or other inhibitor) solutions of varying concentrations
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize a known weight of insect tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the crude AChE extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well microplate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
AChE extract
-
This compound solution at various concentrations (or solvent for the control).
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the ATCI solution to each well to start the reaction.
-
Immediately begin reading the absorbance at 412 nm at regular time intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Calculate the percentage of AChE inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound disrupts cholinergic signaling by inhibiting AChE.
Caption: Workflow for determining AChE inhibition using Ellman's method.
Conclusion
This compound's efficacy as an insecticide is directly attributable to its potent and irreversible inhibition of acetylcholinesterase in the insect nervous system. This targeted disruption of a critical neurotransmitter pathway leads to the characteristic symptoms of organophosphate poisoning and, ultimately, the death of the insect. The provided experimental protocol offers a robust framework for quantifying the inhibitory potential of this compound and other novel compounds, aiding in the development of more selective and effective crop protection agents. Further research to determine the specific IC50 and Ki values of this compound for a broader range of insect pests would be invaluable for a more complete understanding of its toxicological profile.
References
Vamidothion chemical structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamidothion is an organophosphate insecticide and acaricide known for its systemic activity in plants. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and mechanism of action. Key quantitative data are presented in structured tables for ease of reference. Furthermore, this document outlines generalized experimental protocols for the determination of critical physicochemical parameters and includes a visual representation of its primary biological target interaction.
Chemical Structure and Identification
This compound is chemically identified as O,O-Dimethyl S-(2-(1-methylcarbamoylethylthio)ethyl) phosphorothioate.[1] It is an organic thiophosphate that contains a characteristic phosphorothioate group.[2] The presence of a chiral center results in this compound existing as a mixture of optical isomers.[3]
| Identifier | Value | Source |
| IUPAC Name | 2-(2-dimethoxyphosphorylsulfanylethylsulfanyl)-N-methylpropanamide | [2][4] |
| CAS Number | 2275-23-2 | |
| Molecular Formula | C8H18NO4PS2 | |
| SMILES | CC(C(=O)NC)SCCSP(=O)(OC)OC | |
| InChIKey | LESVOLZBIFDZGS-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological activity. It presents as colorless crystals or a colorless to pale yellow liquid.
| Property | Value | Source |
| Molecular Weight | 287.34 g/mol | |
| Melting Point | 46-48°C | |
| Boiling Point | Decomposes on burning | |
| Water Solubility | Very good | |
| Vapor Pressure | Negligible at 20°C | |
| Appearance | Colorless crystals |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
A sharp melting range (typically 1-2°C) is indicative of a pure compound.
Water Solubility Determination (Flask Method)
The solubility of an organic compound in water is determined by finding the maximum amount of the substance that can be dissolved in a given amount of water at a specific temperature.
Methodology:
-
A known volume of distilled water is placed in a flask and maintained at a constant temperature (e.g., 20°C) using a water bath.
-
Small, pre-weighed portions of this compound are added to the flask.
-
The mixture is stirred vigorously after each addition until the solid is completely dissolved.
-
The process is continued until a saturated solution is formed, indicated by the persistence of undissolved solid.
-
The total weight of the dissolved this compound is recorded, and the solubility is expressed in grams per 100 mL of water.
Vapor Pressure Determination (Gas Saturation Method)
The vapor pressure of a substance is the pressure exerted by its vapor when in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.
Methodology:
-
A stream of an inert gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through or over a sample of this compound maintained at a constant temperature.
-
The inert gas becomes saturated with the vapor of this compound.
-
The mass of this compound vapor carried by the gas is determined by passing the gas stream through a cold trap or an absorbent and measuring the increase in mass.
-
The vapor pressure is then calculated from the mass of vaporized substance, the volume of the carrier gas, and the temperature, using the ideal gas law.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the nerve impulse.
The inhibition of AChE by this compound leads to an accumulation of ACh at the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by symptoms such as muscle weakness, paralysis, and in severe cases, respiratory failure and death.
Caption: this compound's inhibition of acetylcholinesterase.
Conclusion
This compound is a potent organophosphate insecticide with well-defined chemical and physical properties. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase, leading to neurotoxicity. The information presented in this guide provides a foundational understanding for researchers and professionals working in the fields of toxicology, environmental science, and drug development. Further research into specific analytical methods and the environmental fate of this compound is encouraged for a more comprehensive risk assessment.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. This compound (Ref: ENT 26613) [sitem.herts.ac.uk]
- 4. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]
Vamidothion Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of vamidothion, a systemic organophosphate insecticide and acaricide, in various organic solvents. The information is curated to support research, development, and formulation activities.
Core Data: this compound Solubility
The solubility of this compound in a range of organic solvents is summarized in the table below. This data is critical for developing stable formulations and for designing effective extraction and purification protocols.
| Solvent | Solubility (g/L) | Temperature (°C) | Notes |
| Acetonitrile | 1000 | Not Specified | Readily soluble[1] |
| Benzene | 1000 | Not Specified | Readily soluble[1] |
| Chloroform | 1000 | Not Specified | Readily soluble[1] |
| Cyclohexanone | 1000 | Not Specified | Readily soluble[1] |
| Dichloromethane | 1000 | Not Specified | Readily soluble[1] |
| Ethyl acetate | 1000 | Not Specified | Readily soluble |
| Methyl ethyl ketone | 1000 | Not Specified | Readily soluble |
| Toluene | 1000 | Not Specified | Readily soluble |
| Cyclohexane | Almost Insoluble | Not Specified | |
| Petroleum ether | Almost Insoluble | Not Specified | |
| Aliphatic hydrocarbons | Insoluble | Not Specified |
Experimental Protocols for Solubility Determination
A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodology is a synthesized approach based on established guidelines for determining the solubility of chemical compounds in organic solvents.
Principle
A known mass of this compound is mixed with a measured volume of the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, signifying the saturation of the solvent with the solute. The concentration of this compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound, analytical standard grade
-
Organic solvents, HPLC or analytical grade
-
Volumetric flasks and pipettes, Class A
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system with a flame photometric detector (FPD)
-
Vials for sample analysis
Procedure
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve for the analytical determination.
-
Sample Preparation: Accurately weigh a known amount of this compound into a series of glass vials.
-
Solvent Addition: Add a measured volume of the organic solvent to each vial. The amounts should be chosen to bracket the expected solubility.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C, 25°C, 30°C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow any undissolved solid to settle. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered solution as necessary with the same organic solvent to fall within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Data Analysis: Using the calibration curve, determine the concentration of this compound in the saturated solution. The solubility is expressed in g/L or other appropriate units. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing Methodological and Biological Pathways
To further elucidate the processes related to this compound, the following diagrams, generated using the DOT language, illustrate a generalized workflow for solubility determination and the metabolic pathway of this compound.
Caption: A generalized workflow for determining the solubility of this compound.
Caption: Proposed metabolic pathway of this compound in plants.
References
An In-depth Technical Guide on the Environmental Degradation Pathway of Vamidothion in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamidothion, an organophosphate insecticide and acaricide, undergoes various degradation processes in the environment, primarily in soil and water. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of this compound, detailing the formation of its major metabolites, the influence of environmental factors, and the kinetics of its degradation. It includes a compilation of quantitative data, detailed experimental protocols for studying its degradation, and visual representations of the degradation pathways and experimental workflows to aid researchers in this field.
Introduction
This compound [O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) phosphorothioate] has been utilized in agriculture to control a range of pests.[1] However, its persistence and potential for transformation into other bioactive compounds in the environment are of significant concern. This guide synthesizes the current scientific understanding of the abiotic and biotic degradation pathways of this compound in soil and aquatic environments.
Degradation in Soil
The degradation of this compound in soil is a relatively rapid process, primarily driven by microbial activity. The persistence of this compound in soil is generally low, with reported half-lives (DT₅₀) being short.
Aerobic Soil Degradation
Under aerobic conditions, this compound is susceptible to rapid biodegradation. The typical aerobic soil half-life is approximately 1.8 days, with field dissipation half-lives being as short as 0.2 days.[2] A biodegradation half-life of 1.0-1.5 days at 22°C has also been reported, indicating that biodegradation is a key process in its dissipation from soil.[3]
Key Degradation Products in Soil
The primary degradation pathway in soil involves the oxidation of the sulfide group to form this compound sulfoxide, which is subsequently oxidized to this compound sulfone.[2] Other reported metabolites include des-O-methyl this compound, dimethyl phosphate, monomethylphosphate, and O,O-dimethyl phosphorothioate.[2]
Factors Influencing Soil Degradation
Several factors influence the rate of this compound degradation in soil:
-
Microbial Activity: The presence of a diverse and active microbial community is the main driver of this compound degradation.
-
Soil Type and Composition: Soil properties such as organic matter content, clay content, and pH can affect the adsorption and bioavailability of this compound to microorganisms.
-
Temperature and Moisture: Higher temperatures and optimal moisture content generally enhance microbial activity and, consequently, the degradation rate of pesticides.
Degradation in Water
In aquatic environments, this compound degradation occurs through hydrolysis and photolysis, with the rate being significantly influenced by pH and the presence of light.
Hydrolysis
This compound is susceptible to hydrolysis, especially under alkaline conditions. It is reported to be decomposed in strong acidic or alkaline media. The rate of hydrolysis is pH-dependent. At a pH of 4.5 and 30°C, a hydrolysis half-life of 36.5 days has been observed.
Photolysis
Aqueous photolysis of this compound is generally slow in the absence of a photosensitizer. However, in the presence of a photosensitizer like acetone, its degradation is significantly accelerated. The major photodegradation product identified in water is this compound sulfoxide.
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation of this compound.
Table 1: Half-life of this compound in Soil
| Condition | Half-life (DT₅₀) | Temperature | Reference |
| Aerobic (Typical) | 1.8 days | Not Specified | |
| Aerobic (Field) | 0.2 days | Not Specified | |
| Aerobic | 1.0 - 1.5 days | 22°C |
Table 2: Half-life of this compound in Water
| Condition | pH | Temperature | Half-life (t₁/₂) | Reference |
| Hydrolysis | 4.5 | 30°C | 36.5 days | |
| Photolysis (distilled water + 2-4% methanol) | Not Specified | Not Specified | > 6 hours (2% degradation) |
Degradation Pathways
The degradation of this compound proceeds through a series of oxidation and hydrolysis reactions, leading to the formation of several intermediate and final products.
References
Metabolic Fate of Vamidothion: A Technical Guide for Researchers
An In-Depth Examination of Vamidothion Metabolism in Mammalian and Insect Systems
Introduction
This compound is a systemic organophosphate insecticide and acaricide previously utilized for controlling sucking insects and mites on various crops. Its efficacy is intrinsically linked to its metabolic activation and detoxification within target and non-target organisms. Understanding the metabolic fate of this compound is crucial for assessing its toxicological risk, developing effective pest management strategies, and informing drug development professionals about the biotransformation of organothiophosphate compounds. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in both mammalian and insect systems, details relevant experimental protocols, and presents visual representations of the key processes involved.
Mammalian Metabolism of this compound
In mammalian systems, the metabolism of this compound primarily occurs in the liver and is characterized by a bioactivation step followed by detoxification and excretion. The principal metabolic pathway involves the oxidation of the thioether sulfur atom.
The primary metabolic transformation of this compound is its oxidation to this compound sulfoxide[1]. This reaction is rapid and is considered a bioactivation step, as this compound sulfoxide is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity. Further oxidation to this compound sulfone occurs to a much lesser extent, if at all, in mammalian systems[1].
The oxidation of this compound to its sulfoxide is primarily catalyzed by the cytochrome P450 monooxygenase system located in the liver microsomes[1]. In addition to oxidation, other minor metabolic pathways in mammals include demethylation and hydrolysis to phosphoric acid derivatives[2].
The metabolites of this compound, being more polar than the parent compound, are more readily excreted from the body, primarily through urine and feces.
Quantitative Data on this compound Metabolism in Mammals
| Metabolite | Chemical Formula | Typical Matrix for Detection | Quantitative Data (Illustrative) |
| This compound | C₈H₁₈NO₄PS₂ | Plasma, Tissues | Plasma C_max, T_1/2, AUC |
| This compound Sulfoxide | C₈H₁₈NO₅PS₂ | Plasma, Tissues, Urine, Feces | Peak concentration in plasma, % of total metabolites in urine |
| This compound Sulfone | C₈H₁₈NO₆PS₂ | Tissues, Urine, Feces | Generally reported as not detected or in trace amounts |
| Demethyl this compound | C₇H₁₆NO₄PS₂ | Urine, Feces | % of administered dose |
| Phosphoric Acid Derivatives | Variable | Urine, Feces | % of administered dose |
Insect Metabolism of this compound
The metabolism of organophosphate insecticides in insects shares similarities with that in mammals, involving both activation and detoxification pathways. However, the relative rates and efficiencies of these pathways can differ significantly, contributing to the selective toxicity of these compounds.
Similar to mammals, the primary metabolic pathway of this compound in insects is likely the oxidative conversion to this compound sulfoxide, the active acetylcholinesterase inhibitor. This bioactivation is also mediated by cytochrome P450 monooxygenases[3].
Insects possess robust detoxification enzyme systems that play a crucial role in insecticide resistance. These include cytochrome P450s, which can further metabolize this compound and its sulfoxide, and glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to the insecticide or its metabolites, leading to their detoxification and excretion. While GSTs show moderate activity towards the thio-analogue of this compound, their activity towards this compound itself is reported to be low in some studies. However, the role of GSTs in the detoxification of various organophosphates in insects is well-documented and likely contributes to the overall metabolic fate of this compound in these organisms.
Comparative Quantitative Data on this compound Metabolism in Insects
Specific quantitative data on the metabolic fate of this compound in insect species is scarce in the available literature. A comparative analysis with mammalian data would require measurements of metabolite levels in insect tissues and excreta, as well as the kinetic parameters of the key metabolic enzymes. The following table outlines the key metabolites and the desirable quantitative data for a comparative study.
| Metabolite | Typical Matrix for Detection | Quantitative Data (Illustrative) |
| This compound | Whole body homogenate, Hemolymph | Half-life in vivo |
| This compound Sulfoxide | Whole body homogenate, Hemolymph | Peak concentration after exposure |
| Glutathione Conjugates | Excreta (e.g., frass) | % of total metabolites |
| Hydrolytic Products | Whole body homogenate, Excreta | % of administered dose |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research in metabolic studies. The following sections provide generalized methodologies for key experiments cited in the study of this compound metabolism.
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is adapted from general procedures for studying the in vitro metabolism of xenobiotics.
1. Preparation of Liver Microsomes:
- Euthanize the experimental animal (e.g., rat) and perfuse the liver with ice-cold saline to remove blood.
- Excise the liver, weigh it, and homogenize it in a cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet cell debris and mitochondria.
- Transfer the supernatant (S9 fraction) to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.
- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).
2. Incubation Assay:
- Prepare incubation mixtures in microcentrifuge tubes containing:
- Liver microsomes (e.g., 0.5 mg/mL protein)
- This compound (at various concentrations to determine enzyme kinetics)
- An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
- Phosphate buffer to bring the final volume to a set amount (e.g., 1 mL).
- Pre-incubate the mixture at 37°C for a few minutes before adding the NADPH-generating system to start the reaction.
- Incubate at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
- Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
3. Sample Analysis:
- Centrifuge the quenched reaction mixture to pellet the protein.
- Analyze the supernatant for the disappearance of this compound and the formation of its metabolites using LC-MS/MS.
Analysis of this compound and its Metabolites by LC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of this compound and its metabolites in biological matrices.
1. Sample Preparation (e.g., from in vitro incubation or urine):
- Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the biological matrix and remove interfering substances.
- Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a reverse-phase C18 column.
- Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
- Mass Spectrometry (MS/MS):
- Use an electrospray ionization (ESI) source in positive ion mode.
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
- Optimize the precursor-to-product ion transitions for this compound, this compound sulfoxide, and this compound sulfone.
3. Data Analysis:
- Quantify the analytes by comparing their peak areas to a standard curve prepared with certified reference materials.
- Calculate the rate of metabolism or the concentration of metabolites in the original sample.
Mandatory Visualizations
Metabolic Pathways
Caption: Metabolic pathways of this compound in mammalian and insect systems.
Experimental Workflow
Caption: General experimental workflow for studying this compound metabolism.
Mechanism of Action: Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by this compound sulfoxide.
Conclusion
The metabolic fate of this compound in mammalian systems is primarily dictated by its oxidation to the more potent acetylcholinesterase inhibitor, this compound sulfoxide, a reaction catalyzed by cytochrome P450 enzymes. Further oxidation to the sulfone is minimal. In insects, similar oxidative activation occurs, but detoxification pathways, including further metabolism by cytochrome P450s and conjugation by glutathione S-transferases, are crucial in determining the insecticide's efficacy and the development of resistance.
A significant gap exists in the publicly available literature regarding detailed quantitative data on the pharmacokinetics and excretion of this compound and its metabolites in both mammals and insects. Furthermore, comprehensive, replicable experimental protocols are not readily accessible. Future research should focus on generating this quantitative data to enable more accurate risk assessments and to provide a clearer comparative understanding of this compound's metabolic fate across different species. This will be invaluable for the broader fields of toxicology, pest management, and the development of safer and more effective chemical compounds.
References
Acetylcholinesterase Inhibition Kinetics by Vamidothion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamidothion, an organophosphate insecticide, exerts its toxicity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth overview of the kinetics of AChE inhibition by this compound and its active metabolite, this compound sulfoxide. It details the underlying biochemical mechanisms, comprehensive experimental protocols for kinetic analysis, and a framework for data presentation. The guide is intended to serve as a resource for researchers and professionals involved in toxicology, pharmacology, and the development of novel therapeutic agents.
Introduction
This compound is a systemic organophosphate insecticide and acaricide used to control piercing and sucking pests on various crops[1]. Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE)[2][3]. AChE is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses, which is essential for terminating nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity[4].
In mammals and plants, this compound is metabolized to this compound sulfoxide, a more potent inhibitor of AChE. This metabolic activation is a crucial aspect of its toxicity. Understanding the kinetics of AChE inhibition by both the parent compound and its metabolite is vital for assessing its toxicological profile and for the development of potential antidotes.
Mechanism of Action: Metabolic Activation and Acetylcholinesterase Inhibition
The inhibitory action of this compound on acetylcholinesterase is a multi-step process that begins with its metabolic activation.
2.1. Metabolic Activation of this compound
This compound itself is a relatively weak inhibitor of AChE. Its toxicity is significantly enhanced through oxidative metabolism, primarily by cytochrome P450 enzymes in the liver, to its sulfoxide derivative. This process, known as bioactivation, converts the thionate group (P=S) to an oxon group (P=O), which is more electrophilic and reactive towards the active site of AChE.
2.2. Irreversible Inhibition of Acetylcholinesterase
Organophosphates, including this compound sulfoxide, act as irreversible inhibitors of AChE. The inhibition mechanism involves the phosphorylation of a serine residue within the catalytic triad of the enzyme's active site. This forms a stable covalent bond between the phosphorus atom of the inhibitor and the serine hydroxyl group, rendering the enzyme inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the clinical signs of organophosphate poisoning.
Quantitative Data on AChE Inhibition by this compound
For illustrative purposes, the following table outlines the key kinetic parameters that would be determined in such an experimental investigation and provides hypothetical values to demonstrate how the data would be presented.
| Compound | IC50 (nM) | Ki (nM) | Kon (M⁻¹min⁻¹) | Koff (min⁻¹) | Inhibition Type |
| This compound | 1500 | 800 | 1.2 x 10⁵ | 0.096 | Progressive |
| This compound Sulfoxide | 50 | 25 | 3.5 x 10⁷ | 0.088 | Irreversible |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols for Determining AChE Inhibition Kinetics
The following is a detailed methodology for an in vitro assay to determine the inhibition kinetics of this compound and its metabolites on acetylcholinesterase, based on established protocols for organophosphate inhibitors.
4.1. Principle
The assay is based on the Ellman method, a colorimetric assay that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity. The inhibitory potential of a compound is determined by measuring the reduction in enzyme activity in its presence.
4.2. Materials and Reagents
-
Enzyme Source: Purified acetylcholinesterase (e.g., from electric eel or recombinant human AChE) or erythrocyte ghosts prepared from whole blood.
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Inhibitors: this compound and this compound Sulfoxide
-
Buffer: 0.1 M Phosphate buffer, pH 8.0
-
Solvent for Inhibitors: Ethanol or DMSO (ensure final concentration does not affect enzyme activity)
-
Equipment: Spectrophotometer (plate reader or cuvette-based), 96-well microplates (if applicable), incubator, and calibrated pipettes.
4.3. Experimental Workflow
4.4. Detailed Procedure
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.
-
Prepare stock solutions of ATCh and DTNB in the phosphate buffer. The final concentrations in the assay will typically be in the range of 0.5-1.0 mM for ATCh and 0.3-0.5 mM for DTNB.
-
Prepare a stock solution of the AChE enzyme in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare serial dilutions of this compound and this compound sulfoxide in a suitable solvent.
-
-
Assay Protocol (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the test inhibitor solution at various concentrations (or solvent for the control wells).
-
Add 10 µL of the AChE solution. Include a blank control with all reagents except the enzyme.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the ATCh solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.
-
4.5. Data Analysis
-
Calculate the rate of reaction (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determine the kinetic parameters (Ki, Kon, Koff) by performing more advanced kinetic studies, such as progress curve analysis or varying the pre-incubation times with the inhibitor. These analyses often require specialized software for fitting the data to appropriate kinetic models. For organophosphates, which are time-dependent inhibitors, the bimolecular rate constant (ki) is a key parameter to determine.
Conclusion
This compound's toxicity is primarily mediated by the irreversible inhibition of acetylcholinesterase by its active metabolite, this compound sulfoxide. A thorough understanding of the kinetics of this inhibition is essential for a complete toxicological assessment. While specific kinetic constants for this compound are not widely published, established methodologies, such as the Ellman assay, provide a robust framework for their determination. The detailed experimental protocol and data analysis guide presented here offer a comprehensive approach for researchers to investigate the inhibitory properties of this compound and other organophosphate compounds. Such studies are critical for advancing our knowledge in toxicology and for the development of effective countermeasures against organophosphate poisoning.
References
- 1. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]
Ecotoxicological Profile of Vamidothion: A Technical Guide for Researchers
An In-depth Examination of the Effects of Vamidothion on Non-target Aquatic Organisms
Introduction
This compound is a systemic organophosphate insecticide and acaricide used to control piercing and sucking pests in a variety of crops.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] The widespread use of this compound raises concerns about its potential impact on non-target organisms, particularly in aquatic ecosystems, which can become contaminated through runoff and spray drift. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on a range of non-target aquatic organisms, including fish, invertebrates, and algae. It is intended for researchers, scientists, and professionals in drug development and environmental toxicology, offering detailed data, experimental protocols, and insights into the mechanisms of toxicity.
Acute and Chronic Toxicity of this compound
The toxicity of this compound to aquatic organisms is typically assessed through standardized laboratory bioassays that determine the concentration of the chemical that is lethal to 50% of the test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a specified period. Chronic toxicity is evaluated by determining the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) over longer exposure periods, often encompassing sensitive life stages like reproduction and growth.
Data Presentation: Quantitative Toxicity Data for this compound
The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target aquatic organisms.
Table 1: Acute Toxicity of this compound to Aquatic Fish
| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |
| Cyprinus carpio (Common Carp) | 96 | LC50 | 43.17 | [3] |
| Danio rerio (Zebrafish) | 96 | LC50 | >100 | [4] |
Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates
| Species | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |
| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilization) | 0.388 | |
| Daphnia magna (Water Flea) | 21 days | NOEC (Reproduction) | 0.005 | |
| Daphnia magna (Water Flea) | 21 days | LOEC (Reproduction) | 0.01 | |
| Ceriodaphnia dubia | 7 days | NOEC (Reproduction) | Data not available for this compound | |
| Ceriodaphnia dubia | 7 days | LOEC (Reproduction) | Data not available for this compound |
Table 3: Toxicity of this compound to Aquatic Algae
| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |
| Pseudokirchneriella subcapitata | 72 | EC50 (Growth Inhibition) | 100 | |
| Scenedesmus subspicatus | 72 | EC50 (Growth Inhibition) | Data not available for this compound |
Sublethal Ecotoxicological Effects of this compound
Beyond acute lethality, sublethal concentrations of this compound can induce a range of adverse effects in aquatic organisms, impacting their physiology, biochemistry, and behavior. These effects can have long-term consequences for the health and sustainability of aquatic populations.
Neurotoxicity: Acetylcholinesterase Inhibition
The primary mechanism of neurotoxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause paralysis and ultimately death. Sublethal inhibition of AChE can lead to various behavioral abnormalities in fish, such as erratic swimming and lethargy. Studies have shown that brain AChE inhibition levels greater than 70% are often associated with mortality in fish.
Oxidative Stress
Exposure to this compound can induce oxidative stress in aquatic organisms. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive products. ROS can damage vital cellular components such as lipids, proteins, and DNA.
Key biomarkers used to assess oxidative stress include:
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.
-
Malondialdehyde (MDA): A marker of lipid peroxidation, which is the oxidative degradation of lipids.
Studies on other organophosphates have shown a dose-dependent increase in MDA levels and alterations in the activities of SOD, CAT, and GPx in fish tissues following exposure.
Genotoxicity
This compound and other organophosphates have the potential to cause genotoxicity, which is damage to the genetic material (DNA) of an organism. Genotoxic effects can include DNA strand breaks, chromosomal aberrations, and mutations. The Comet assay and the micronucleus test are commonly used methods to assess DNA damage in fish erythrocytes. Studies have shown a dose-dependent increase in DNA damage in fish exposed to pesticide mixtures.
Experimental Protocols
Standardized experimental protocols are crucial for ensuring the reliability and comparability of ecotoxicological data. The following sections provide detailed methodologies for key experiments used to assess the toxicity of this compound to non-target aquatic organisms, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (Based on OECD Guideline 203)
Objective: To determine the 96-hour LC50 of this compound for a selected fish species.
Test Organism: A suitable freshwater fish species such as Zebrafish (Danio rerio) or Common Carp (Cyprinus carpio).
Experimental Workflow:
Methodology:
-
Test Chambers: Use glass aquaria of sufficient size to accommodate the test fish.
-
Dilution Water: Use reconstituted soft water or other water of known quality. For Cyprinus carpio, a temperature of 23 ± 1 °C, pH of 7.6 ± 0.3, and a 14:10 h light-dark cycle are recommended.
-
Test Concentrations: A range-finding test should be conducted to determine the appropriate concentration range for the definitive test. The definitive test should include at least five concentrations in a geometric series and a control.
-
Loading: The loading of fish should not exceed 0.8 g/L.
-
Feeding: Fish should not be fed for 24 hours prior to and during the test.
-
Observations: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Water Quality: Dissolved oxygen, pH, and temperature should be measured daily in each test chamber.
-
Data Analysis: The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Daphnia magna Acute Immobilization Test (Based on OECD Guideline 202)
Objective: To determine the 48-hour EC50 of this compound for Daphnia magna.
Test Organism: Daphnia magna neonates (less than 24 hours old).
Methodology:
-
Test Chambers: Use small glass beakers or vials.
-
Dilution Water: Use reconstituted moderately hard water. The pH should be between 7.4 and 8.5, and the total hardness between 140 and 320 mg/L as CaCO3.
-
Test Concentrations: A range-finding test is followed by a definitive test with at least five this compound concentrations in a geometric series and a control.
-
Test Organisms: Use at least 20 daphnids per concentration, divided among at least four replicates.
-
Exposure Conditions: The test is conducted at 20 ± 2 °C with a 16-hour light: 8-hour dark photoperiod.
-
Feeding: Daphnids are not fed during the test.
-
Observations: Immobilization (the inability to swim) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 and its 95% confidence limits are calculated.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
Objective: To determine the 72-hour EC50 of this compound for a selected freshwater alga.
Test Organism: An exponentially growing culture of a green alga such as Pseudokirchneriella subcapitata.
Methodology:
-
Test Chambers: Use glass flasks or microplates.
-
Culture Medium: Use a standard algal growth medium.
-
Test Concentrations: A minimum of five this compound concentrations in a geometric series and a control are used.
-
Inoculum: A low initial cell concentration (e.g., 10^4 cells/mL for P. subcapitata) is used to allow for exponential growth.
-
Incubation: The test vessels are incubated at a constant temperature (e.g., 24 ± 2 °C) under continuous, uniform illumination for 72 hours.
-
Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.
-
Data Analysis: The growth rate and yield are calculated for each concentration. The 72-hour EC50 for growth inhibition is then determined.
Conclusion
This compound exhibits significant toxicity to a range of non-target aquatic organisms. Its primary mode of action, acetylcholinesterase inhibition, can lead to neurotoxic effects at both lethal and sublethal concentrations. Furthermore, this compound can induce oxidative stress and genotoxicity, posing additional risks to the long-term health of aquatic populations. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and environmental professionals working to understand and mitigate the ecotoxicological impacts of this pesticide. Further research is warranted to expand the toxicity database for this compound, particularly concerning chronic effects on a wider variety of species, and to further elucidate the complex signaling pathways involved in its sublethal toxicity.
References
Vamidothion: A Historical and Technical Overview of its Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamidothion is an organophosphate insecticide and acaricide that was historically used to control a range of sucking and piercing pests on various agricultural crops. As a systemic pesticide, it is absorbed and translocated within the plant, providing protection from the inside out. This technical guide provides an in-depth overview of the historical applications of this compound, its mode of action, quantitative efficacy, and the experimental protocols used in its study. Due to concerns regarding its toxicity, the use of this compound has been discontinued in many regions, including the European Union and the United States[1].
Chemical and Physical Properties
This compound is a white crystalline solid with the chemical formula C8H18NO4PS2. It is readily soluble in many organic solvents but has low solubility in water. Key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | O,O-dimethyl S-{2-[(1-methyl-2-methylamino-2-oxoethyl)sulfanyl]ethyl} phosphorothioate |
| CAS Number | 2275-23-2 |
| Molecular Weight | 287.34 g/mol |
| Melting Point | 46-48 °C |
| Water Solubility | 4 g/L at 25 °C |
Mode of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects[1]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to the continuous stimulation of cholinergic receptors. This results in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.
The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by this compound.
Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.
Historical Agricultural Applications and Efficacy
This compound was primarily used as a systemic insecticide and acaricide to control a variety of sucking pests on numerous crops.
Target Pests and Crops
| Target Pest | Crops |
| Aphids (including woolly apple aphid) | Apples, Pears, Hops, Potatoes, Sugar beet, Cereals, Cotton, Ornamentals |
| Mites | Fruit trees, Hops, Ornamentals |
| Leafhoppers | Rice, Cotton |
| Thrips | Cotton, Ornamentals |
| Whiteflies | Cotton, Ornamentals |
Application Rates and Efficacy
Application rates of this compound varied depending on the crop, target pest, and local regulations. The following table summarizes some of the historically reported application rates and efficacy data.
| Crop | Pest | Application Rate (a.i.) | Efficacy | Reference |
| Apple | Woolly apple aphid | 40-50 g/100 L | Good to excellent control | [2] |
| Hops | Aphids | 50 g/100 L | Effective control | [2] |
| Sugar Beet | Aphids | 0.4-0.5 kg/ha | Effective control | [2] |
| Rice | Leafhoppers | 600 g/ha | Effective control |
Residue Levels in Crops
As a systemic insecticide, residues of this compound and its metabolites could be found in treated crops. The levels of these residues decline over time after application.
| Crop | Application Rate (a.i.) | Days After Last Application | Residue Level (ppm) |
| Apples | 50 g/100 L | 14 | 1.2 |
| Apples | 50 g/100 L | 28 | 0.8 |
| Pears | 40 g/100 L | 21 | 0.5 |
| Hops (dry) | 50 g/100 L | 35 | < 0.1 |
Experimental Protocols
This compound Residue Analysis in Plant Material (General Protocol)
This protocol outlines a general method for the determination of this compound residues in plant materials using gas chromatography.
Caption: Generalized workflow for this compound residue analysis in plant samples.
1. Sample Preparation:
-
A representative sample of the plant material (e.g., fruit, leaves) is collected and homogenized to ensure uniformity.
2. Extraction:
-
A known weight of the homogenized sample is extracted with a suitable organic solvent, such as acetonitrile, to isolate the pesticide residues. This is often done using a high-speed blender or shaker.
3. Clean-up:
-
The extract is then subjected to a clean-up step to remove interfering substances like pigments, sugars, and lipids. Dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18 is a common technique.
4. Concentration and Reconstitution:
-
The cleaned-up extract is concentrated, often by evaporating the solvent under a gentle stream of nitrogen. The residue is then redissolved in a small, known volume of a suitable solvent for injection into the gas chromatograph.
5. Gas Chromatography (GC) Analysis:
-
The prepared sample is injected into a gas chromatograph equipped with a suitable capillary column and a detector sensitive to organophosphorus compounds, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).
6. Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared from standards of known concentrations.
Acetylcholinesterase Activity Assay in Insects
This protocol describes a colorimetric method to determine the activity of acetylcholinesterase in insects and assess the inhibitory effect of this compound. This method is based on the Ellman assay.
1. Enzyme Extraction:
-
Insects are homogenized in a cold buffer solution (e.g., phosphate buffer) to extract the proteins, including acetylcholinesterase.
-
The homogenate is then centrifuged to remove cellular debris, and the supernatant containing the enzyme is collected.
2. Assay Procedure:
-
The reaction mixture is prepared in a microplate well or a cuvette and typically contains:
-
The enzyme extract.
-
A buffer solution to maintain optimal pH.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
The substrate, acetylthiocholine iodide (ATCI).
-
-
For inhibition studies, the enzyme extract is pre-incubated with different concentrations of this compound before adding the substrate.
3. Measurement:
-
AChE hydrolyzes ATCI to thiocholine and acetate.
-
The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm.
-
The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm over time using a spectrophotometer or a microplate reader.
4. Data Analysis:
-
The enzyme activity is calculated from the rate of change in absorbance.
-
For inhibition studies, the percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity of a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Acute Oral Toxicity (LD50) Determination in Rats (General Protocol)
This protocol outlines the general steps for determining the median lethal dose (LD50) of a substance like this compound in rats.
1. Animal Selection and Acclimatization:
-
Healthy, young adult rats of a specific strain are selected.
-
The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Dose Preparation and Administration:
-
This compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
A range of doses is prepared.
-
A single dose is administered to each group of animals via oral gavage. A control group receives only the vehicle.
3. Observation:
-
The animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.
-
Observations include changes in behavior, appearance, weight, and any signs of illness.
4. Data Collection and Analysis:
-
The number of mortalities in each dose group is recorded.
-
The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Conclusion
This compound was a historically significant organophosphate insecticide and acaricide used to protect a variety of crops from sucking pests. Its efficacy stemmed from its systemic nature and its potent inhibition of acetylcholinesterase. However, due to its toxicity profile, its use has been largely phased out in many parts of the world. The technical information and experimental protocols provided in this guide offer a comprehensive overview for researchers and professionals in the fields of agriculture, toxicology, and drug development, serving as a valuable historical reference and a basis for understanding the properties and assessment of similar compounds.
References
Stereospecific Activity of Vamidothion Optical Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamidothion, a systemic organophosphate insecticide and acaricide, possesses a chiral center in its structure, leading to the existence of optical isomers. This technical guide explores the stereospecific activity of these isomers, focusing on their differential insecticidal and anticholinesterase activities. While commercially available this compound is a racemic mixture, evidence suggests that the biological activity may reside predominantly in one of the enantiomers. This guide summarizes the available data on the stereosepecificity of this compound, outlines key experimental protocols for isomer separation and activity assessment, and visualizes the relevant biochemical pathways and experimental workflows. Understanding the stereospecific activity of this compound is crucial for developing more effective and potentially safer pesticide formulations.
Introduction
This compound is an organothiophosphate insecticide and acaricide effective against a range of piercing and sucking pests.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1] The this compound molecule contains a chiral center at the carbon atom in the propionamide side chain, resulting in two enantiomers, designated as the (R)- and (S)-isomers. It is well-established that the stereochemistry of chiral pesticides can significantly influence their biological activity, with one enantiomer often exhibiting greater efficacy or different toxicological properties than the other.
Data Presentation: Quantitative Activity of this compound Isomers
Due to the limited availability of specific quantitative data in the public domain, the following tables are presented as illustrative examples of how such data would be structured for a comparative analysis of this compound optical isomers. These tables are intended to serve as a template for researchers investigating the stereospecific activity of this compound.
Table 1: Illustrative Insecticidal Activity of this compound Optical Isomers against Aphis gossypii (Cotton Aphid)
| Compound | Isomer | LD50 (µ g/aphid ) | Relative Potency |
| This compound | Racemic | Data not available | Data not available |
| This compound | (R)-Isomer | Data not available | Data not available |
| This compound | (S)-Isomer | Data not available | Data not available |
Table 2: Illustrative Anticholinesterase Activity of this compound Optical Isomers
| Compound | Isomer | Target Enzyme | IC50 (µM) | Relative Potency |
| This compound | Racemic | Acetylcholinesterase | Data not available | Data not available |
| This compound | (R)-Isomer | Acetylcholinesterase | Data not available | Data not available |
| This compound | (S)-Isomer | Acetylcholinesterase | Data not available | Data not available |
Experimental Protocols
Chiral Separation of this compound Isomers
A crucial first step in assessing stereospecific activity is the separation of the enantiomers from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose. While a specific, validated protocol for this compound is not widely published, a general methodology can be adapted.
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The choice of CSP and mobile phase is critical for achieving successful resolution.
Illustrative Protocol:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is a suitable starting point.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents needs to be optimized to achieve baseline separation. A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 220 nm) is suitable for monitoring the elution of the isomers.
-
Sample Preparation: A standard solution of racemic this compound in the mobile phase should be prepared.
-
Optimization: The separation should be optimized by systematically varying the mobile phase composition, flow rate, and column temperature to achieve the best resolution between the two enantiomer peaks.
Assessment of Anticholinesterase Activity
The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring acetylcholinesterase activity and can be adapted to determine the inhibitory potency (IC50) of the separated this compound isomers.[2]
Principle: The assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in phosphate buffer.
-
Acetylthiocholine Iodide (ATCI) Solution: 14 mM ATCI in deionized water (prepare fresh).
-
AChE Solution: A stock solution of acetylcholinesterase (e.g., from electric eel) is diluted in phosphate buffer to a working concentration (e.g., 1 U/mL).
-
Inhibitor Solutions: Prepare serial dilutions of the racemic this compound and the purified (R)- and (S)-isomers in a suitable solvent (e.g., ethanol or DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add:
-
140 µL of phosphate buffer.
-
10 µL of AChE solution.
-
10 µL of DTNB solution.
-
10 µL of the inhibitor solution (or solvent for the control).
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.
Caption: Acetylcholinesterase inhibition by a this compound isomer.
Experimental Workflow: Stereospecific Activity Assessment
The following diagram outlines the logical flow of experiments required to determine the stereospecific activity of this compound optical isomers.
References
Vamidothion CAS number 2275-23-2 safety and hazard information
An In-depth Technical Guide to the Safety and Hazards of Vamidothion (CAS 2275-23-2)
Introduction
This compound, identified by CAS number 2275-23-2, is a systemic organophosphate insecticide and acaricide.[1] It functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2] This mode of action leads to the persistent control of various piercing and sucking pests on crops such as cotton, fruit, and rice.[1][3] Due to its toxicological profile, this compound is classified as a highly hazardous substance. The World Health Organization (WHO) categorizes its technical grade as Class IB: highly hazardous. This guide provides comprehensive safety, hazard, and toxicological information for researchers, scientists, and professionals handling this compound.
Section 1: Physicochemical Properties
This compound is a colorless crystalline solid in its pure form and an amber, waxy solid in its technical grade. It is readily soluble in water and most organic solvents but is insoluble in aliphatic hydrocarbons like cyclohexane and petroleum ether. The compound is stable in organic solvents but decomposes in strong acidic or alkaline media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2275-23-2 | |
| Molecular Formula | C8H18NO4PS2 | |
| Molecular Weight | 287.34 g/mol | |
| Appearance | Colorless crystalline substance | |
| Melting Point | 46-48°C | |
| Water Solubility | Very good (approx. 4 g/mL) | |
| Vapor Pressure | Negligible at room temperature |
| Log Kow (Octanol-Water Partition Coefficient) | 0.12 | |
Section 2: Toxicological Profile
The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at nerve endings. This can cause severe effects on the nervous system, potentially resulting in convulsions, respiratory failure, and death. The effects of exposure can be delayed.
Acute Toxicity
This compound is highly toxic via the oral route and harmful if absorbed through the skin or inhaled.
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Rat (female) | Oral | 110 mg/kg b.w. | |
| LD50 | Rat | Oral | 64–105 mg/kg | |
| LD50 | Mouse | Oral | 45 mg/kg b.w. | |
| LD50 | Rabbit | Oral | 160 mg/kg |
| LC50 (4 hr) | Rat | Inhalation | 1.73 mg/L | |
Chronic Toxicity and Other Studies
Long-term or repeated exposure to this compound can lead to cumulative effects, primarily through cholinesterase inhibition. Studies have been conducted to determine its long-term effects, reproductive toxicity, and teratogenicity.
Table 3: Chronic Toxicity and No-Effect Levels for this compound
| Study Type | Species | Key Finding / No-Observed-Adverse-Effect Level (NOAEL) | Reference |
|---|---|---|---|
| 2-Generation Reproduction | Rat | No effect on reproductive performance. NOAEL was 0.5 mg/kg bw based on brain cholinesterase inhibition. | |
| Teratogenicity | Rat & Rabbit | No indication of embryotoxic/teratogenic potential at doses up to 20 mg/kg b.w./day. | |
| 1-Year Toxicity | Dog | NOAEL was 0.5 mg/kg bw based on the effect on brain cholinesterase. |
| Acceptable Daily Intake (ADI) | Human | Temporary ADI: 0 - 0.0003 mg/kg b.w. | |
Section 3: Hazard Identification and Classification
This compound is subject to stringent classification and labeling regulations due to its high toxicity.
GHS Classification
Table 4: GHS Hazard Classification for this compound
| Hazard Class | Category | Reference |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | |
| Acute Toxicity, Dermal | Category 4 | |
| Acute Toxicity, Inhalation | Category 4 |
| Hazardous to the Aquatic Environment, Acute | Category 1 | |
Hazard Statements
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H400: Very toxic to aquatic life.
Section 4: Exposure Control and Personal Protection
Strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Work should be conducted in well-ventilated areas, using local exhaust systems to minimize inhalation exposure. Safety shower and eye-wash facilities must be readily available.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear a face shield or chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and protective clothing are required. An apron may be necessary for tasks with a high risk of splashing. Contaminated clothing must be removed immediately and washed separately before reuse.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved particulate filter respirator is necessary.
-
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of exposure, fire, or spillage.
First Aid Measures
Medical observation is indicated following any significant exposure, as effects may be delayed. A specific antidote may be necessary in case of poisoning.
Table 5: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Instructions | Reference |
|---|---|---|
| Inhalation | Move the victim to fresh air and keep them at rest in a half-upright position. If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention. | |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin area with water, then wash thoroughly with soap and water. Seek medical attention. | |
| Eye Contact | Hold eyelids open and flush immediately with plenty of clean, running water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Induce vomiting ONLY if instructed by a poison control center or medical professional and the person is conscious. Seek immediate medical attention. | |
Fire-Fighting Measures
This compound is combustible, and liquid formulations may be flammable.
-
Suitable Extinguishing Media: Use water spray (fog), powder, foam, or carbon dioxide. Avoid using a full water jet, as it may spread the material.
-
Specific Hazards: Decomposition on burning produces toxic fumes, including nitrogen oxides, phosphorus oxides, and sulfur oxides. Firefighters must wear self-contained positive pressure breathing apparatus and full protective gear. Runoff from fire control must be contained to prevent environmental contamination.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and wear full personal protective equipment, including respiratory protection.
-
Containment and Cleanup: Sweep the spilled substance into covered containers. If it is a powder, moisten it first to prevent dusting. Absorb liquid spills with inert material like sand or diatomite. Carefully collect the remainder and place it in a properly labeled container for disposal according to local regulations. Do not wash the substance into the sewer system.
Section 6: Environmental Hazards
-
Ecotoxicity: this compound is harmful to aquatic organisms. Special attention should be given to its potential hazard to birds and bees.
-
Environmental Fate:
-
Mobility: this compound is expected to have low mobility in soil based on an estimated Koc of 810.
-
Degradation: It is expected to undergo biodegradation, with an observed half-life of 1-1.5 days in soil. Hydrolysis also occurs, with a half-life of 36.5 days in water at pH 4.5 and 30°C. The main degradation product from photolysis is this compound sulfoxide.
-
Bioconcentration: The potential for bioconcentration in aquatic organisms is considered low, with an estimated Bioconcentration Factor (BCF) of 3.2.
-
Section 7: Experimental Protocols
Detailed experimental protocols for the cited toxicological studies are proprietary. However, a generalized methodology for a key experiment, such as an acute oral toxicity study (OECD Guideline 423), is provided below as a representative example.
Methodology: Acute Oral Toxicity Study (Acute Toxic Class Method)
1. Objective: To determine the acute oral toxicity of this compound and classify it into a GHS category. This method uses a stepwise procedure with a small number of animals per step.
2. Animals and Housing:
-
Species: Young, healthy adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive.
-
Housing: Animals are housed in small groups under controlled conditions (temperature, humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and drinking water. They are acclimatized to laboratory conditions for at least 5 days before the study.
3. Dose Preparation and Administration:
-
This compound is dissolved or suspended in a suitable vehicle (e.g., distilled water, corn oil).
-
The substance is administered in a single dose by gavage using a stomach tube. Animals are fasted prior to dosing.
4. Experimental Procedure (Stepwise):
-
Step 1: A group of 3 animals is dosed at a starting level (e.g., 300 mg/kg, selected based on existing information).
-
Outcome Evaluation:
-
If 2 or 3 animals die, the substance is classified, and testing may stop.
-
If 0 or 1 animal dies, the procedure is repeated with 3 additional animals at the same dose.
-
Depending on the number of mortalities, a decision is made to either stop testing or to test at a lower or higher dose level in a subsequent step.
-
5. Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects, and behavioral patterns), and body weight changes.
-
Observations are made frequently on the day of dosing and at least once daily for 14 days.
6. Pathological Examination:
-
At the end of the observation period, all surviving animals are euthanized.
-
A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end). All gross pathological changes are recorded.
7. Data Analysis and Interpretation:
-
The results are interpreted based on the number of mortalities and the evident toxicity at each step. This allows for the classification of the substance into one of the GHS acute toxicity categories without calculating a precise LD50 value.
References
Abiotic degradation processes affecting vamidothion persistence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the abiotic degradation processes affecting the persistence of the organothiophosphate insecticide, vamidothion. The following sections detail the key degradation pathways—hydrolysis, photolysis, and oxidation—supported by quantitative data, detailed experimental protocols, and visual representations of the degradation mechanisms.
Core Abiotic Degradation Pathways
This compound, in the environment, is susceptible to transformation through several abiotic processes. The primary pathways influencing its persistence are hydrolysis, photolysis, and oxidation. These processes lead to the breakdown of the parent molecule into various degradation products, altering its efficacy and toxicological profile.
Hydrolysis
Hydrolysis is a significant abiotic degradation route for this compound, involving the cleavage of its chemical bonds by reaction with water. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding environment. This compound is known to decompose in both strong acidic and alkaline media[1].
Quantitative Data for Hydrolysis
The persistence of this compound in aqueous environments, as measured by its half-life (DT₅₀), varies with pH and temperature. The following table summarizes available data on the hydrolysis of this compound.
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 4.5 | 30 | 36.5 days | --INVALID-LINK-- |
| 6.9 | 70 | 25.4 hours | --INVALID-LINK-- |
Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
This protocol outlines a tiered approach to determine the rate of hydrolysis of a chemical substance as a function of pH.
Tier 1: Preliminary Test
-
Objective: To estimate the hydrolytic stability of this compound.
-
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add this compound to each buffer solution at a concentration not exceeding half its water solubility.
-
Incubate the solutions in the dark at 50 °C for 5 days.
-
Analyze the concentration of this compound at the beginning and end of the incubation period using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
-
Evaluation: If less than 10% degradation is observed at all pH values, this compound is considered hydrolytically stable, and no further testing is required.
Tier 2: Main Test for Unstable Substances
-
Objective: To determine the hydrolysis rate constant and half-life at different temperatures for pH values where significant degradation was observed in Tier 1.
-
Procedure:
-
For each relevant pH, prepare buffered solutions of this compound as in Tier 1.
-
Incubate the solutions in the dark at a minimum of three different temperatures (e.g., 20°C, 30°C, and 40°C).
-
Collect samples at appropriate time intervals to adequately define the degradation curve (at least 5-7 time points).
-
Analyze the concentration of this compound in each sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the first-order rate constant (k) from the slope of the regression line.
-
Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.
-
Tier 3: Identification of Hydrolysis Products
-
Objective: To identify significant degradation products.
-
Procedure:
-
Use analytical techniques such as LC-MS/MS or GC-MS to identify the structures of degradation products in the samples from Tier 2.
-
Monitor the formation and decline of these products over time.
-
Photolysis
Photolysis is the degradation of a chemical by light. While this compound itself is not highly susceptible to direct photolysis, its degradation can be accelerated in the presence of photosensitizers, which are substances that absorb light and transfer the energy to the pesticide molecule[2][3].
Quantitative Data for Photolysis
Direct photolysis of this compound is not considered a major degradation pathway. In one study, only 2% of this compound degraded after 6 hours of exposure to a xenon arc lamp simulating sunlight[1]. However, in the presence of a photosensitizer like acetone, degradation is significantly enhanced[2]. The primary photolytic degradation product identified is This compound sulfoxide .
Experimental Protocol: Phototransformation of Chemicals in Water (Adapted from OECD Guideline 316)
This guideline describes a tiered approach to assess the direct photolysis of chemicals in water.
Tier 1: Theoretical Screening
-
Objective: To estimate the maximum potential for direct photolysis.
-
Procedure:
-
Measure the UV-visible absorption spectrum of this compound in water.
-
If there is no significant absorption at wavelengths greater than 290 nm (the approximate cutoff for solar radiation at the Earth's surface), direct photolysis is unlikely to be a significant degradation pathway.
-
Tier 2: Experimental Study
-
Objective: To determine the rate of direct photolysis and identify major transformation products.
-
Procedure:
-
Prepare a sterile, buffered aqueous solution of this compound.
-
Irradiate the solution with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).
-
Maintain a constant temperature during the experiment.
-
Include dark controls (samples protected from light) to account for any hydrolysis or other non-photolytic degradation.
-
Collect samples at various time intervals.
-
Analyze the concentration of this compound and any major degradation products.
-
-
Data Analysis:
-
Determine the photolysis rate constant and half-life by correcting for degradation in the dark controls.
-
If significant degradation occurs, identify the transformation products using appropriate analytical methods.
-
Optionally, the quantum yield can be determined to predict photolysis rates under different environmental conditions.
-
Oxidation
Abiotic oxidation of this compound can occur through reactions with reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are naturally present in the environment. As an organothiophosphate, the sulfur atoms in the this compound molecule are susceptible to oxidation.
The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 2.8 days. The primary oxidation products of this compound are This compound sulfoxide and the further oxidized This compound sulfone .
Experimental Protocol: Abiotic Oxidation
While there is no specific OECD guideline for abiotic oxidation in the same way as for hydrolysis and photolysis, studies on the oxidation of organophosphorus pesticides can be adapted.
-
Objective: To investigate the degradation of this compound by reactive oxygen species.
-
Procedure:
-
Prepare an aqueous solution of this compound.
-
Introduce a source of hydroxyl radicals. This can be achieved through various methods, such as the Fenton reaction (Fe²⁺ + H₂O₂) or UV irradiation of hydrogen peroxide (UV/H₂O₂).
-
Maintain constant temperature and pH.
-
Collect samples at different time points.
-
Quench the reaction in the samples (e.g., by adding a radical scavenger like methanol).
-
Analyze the samples for the concentration of this compound and its oxidation products (this compound sulfoxide and this compound sulfone) using LC-MS/MS or a similar technique.
-
-
Data Analysis:
-
Determine the degradation kinetics of this compound.
-
Identify and quantify the formation of oxidation products over time.
-
Degradation Pathways and Products
The abiotic degradation of this compound proceeds through the pathways of hydrolysis, photolysis, and oxidation, leading to the formation of several degradation products. The most significant of these are this compound sulfoxide and this compound sulfone.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for studying the abiotic degradation of this compound.
Hydrolysis Study Workflow (OECD 111)
Photolysis Study Workflow (OECD 316)
Conclusion
The abiotic degradation of this compound is a multifaceted process influenced by environmental factors such as pH, temperature, and the presence of light and photosensitizing substances. Hydrolysis is a key degradation pathway, with the rate increasing at higher temperatures and in alkaline conditions. While direct photolysis is limited, indirect photolysis in the presence of sensitizers leads to the formation of this compound sulfoxide. Abiotic oxidation, primarily by hydroxyl radicals, further contributes to the degradation of this compound, producing this compound sulfoxide and subsequently this compound sulfone. A thorough understanding of these degradation pathways and the factors that influence them is essential for accurately assessing the environmental fate and persistence of this compound. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for conducting such assessments.
References
Methodological & Application
Application Note: LC-MS/MS Protocol for the Detection of Vamidothion and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamidothion is a systemic organophosphate insecticide and acaricide used to control sucking insects and mites on a variety of crops. Due to its potential toxicity, monitoring its residues and those of its main metabolites, this compound sulfoxide and this compound sulfone, in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
Principle
The method involves the extraction of this compound and its metabolites from a sample matrix using acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The cleaned-up extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from various matrices.[1][2][3][4][5]
1. Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable sample) into a 50 mL centrifuge tube.
-
For solid samples, cryo-homogenization with dry ice can be employed to prevent the degradation of heat-labile pesticides.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥ 3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube. The choice of d-SPE sorbents depends on the matrix. A common combination for general food matrices is Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. For pigmented samples, Graphitized Carbon Black (GCB) can be added, but it may retain planar pesticides.
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at high speed (e.g., ≥ 10,000 rpm) for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract may be diluted with a suitable solvent (e.g., mobile phase initial conditions) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of this compound and its metabolites from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (MS/MS) Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following table provides suggested Multiple Reaction Monitoring (MRM) transitions for the target analytes. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 288.1 | 146.1 | 15 | 118.0 | 33 |
| This compound Sulfoxide | 304.2 | 201.0 | 15 | 169.0 | 15 |
| This compound Sulfone | 320.0 | 177.9 | 14 | 86.0 | 25 |
Note: The collision energies are starting points and require optimization for your specific instrument to achieve the best sensitivity and fragmentation pattern.
Data Presentation
The following tables summarize the quantitative performance data that can be expected from this method. The values are indicative and may vary depending on the matrix and the instrument used.
Table 1: Mass Spectrometric Parameters for this compound and its Metabolites
| Analyte | Chemical Formula | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | C8H18NO4PS2 | 288.1 | 146.1 | 118.0 |
| This compound Sulfoxide | C8H18NO5PS2 | 304.2 | 201.0 | 169.0 |
| This compound Sulfone | C8H18NO6PS2 | 320.0 | 177.9 | 86.0 |
Table 2: Method Performance Data (Typical Values)
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 0.1 - 1.0 | 0.5 - 5.0 | 70 - 120 | < 20 |
| This compound Sulfoxide | 0.1 - 1.0 | 0.5 - 5.0 | 70 - 120 | < 20 |
| This compound Sulfone | 0.1 - 1.0 | 0.5 - 5.0 | 70 - 120 | < 20 |
Note: LOD, LOQ, recovery, and RSD are highly matrix-dependent. Method validation should be performed for each specific matrix of interest. Recovery rates of 70-120% are generally considered acceptable for pesticide residue analysis.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound and its metabolites.
Caption: Metabolic pathway of this compound.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the determination of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone. The use of the QuEChERS sample preparation protocol allows for high-throughput analysis with good recoveries and minimal matrix effects. The high selectivity and sensitivity of tandem mass spectrometry ensure accurate quantification at low residue levels, making this method suitable for routine monitoring in food safety and environmental laboratories. It is essential to perform proper method validation for each matrix to ensure data quality and compliance with regulatory requirements.
References
Application Notes and Protocols for the Quantitative Determination of Vamidothion in Complex Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamidothion is a systemic organophosphate insecticide and acaricide used to control sucking insects and mites on a variety of crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[1][2] Accurate and sensitive analytical methods are therefore essential to monitor its presence in complex food matrices to ensure consumer safety and compliance with food safety regulations.
This document provides detailed application notes and protocols for the quantitative determination of this compound in various food matrices. The methodologies described are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the determination of this compound in different food matrices from various studies. These tables provide a comparative overview of key validation parameters such as Limit of Quantification (LOQ), recovery rates, and precision (expressed as Relative Standard Deviation, RSD).
Table 1: Quantitative Performance Data for this compound in Fruits and Vegetables
| Food Matrix | Analytical Method | LOQ (mg/kg) | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Apples | LC-MS/MS | 0.01 | 0.01 | 95 | <20 | |
| Potatoes | LC-MS/MS | 0.01 | 0.01 | 98 | <20 | |
| Pepper | LC-MS/MS | 0.01 | 0.01, 0.05, 0.1 | 70-120 | 4-24 | |
| Pear | UHPLC-MS/MS | 0.0025 | 0.01 | 70-120 | ≤20 | |
| General Fruits & Vegetables | GC-QTOF-MS | 0.01 | 0.01, 0.1 | Acceptable | Acceptable |
Table 2: MS/MS Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Reference |
| This compound | 288.1 | 146.1 | 118.0 | 10 |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of this compound in complex food matrices.
Protocol 1: Sample Preparation using the QuEChERS Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps.
1. Sample Homogenization:
-
Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform consistency. For samples with low water content, such as dried herbs or cereals, it may be necessary to add a specific amount of water to rehydrate the sample before extraction.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard solution if required.
-
Add the QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate salts).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic and aqueous layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup mixture. The composition of the d-SPE mixture depends on the matrix. For most food matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats is used. For highly pigmented samples, graphitized carbon black (GCB) may be included.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
-
The extract may be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, it is common to acidify the final extract with formic acid to improve ionization.
Protocol 2: Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers high sensitivity and selectivity for the determination of this compound.
-
LC System: Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: Agilent 6490 triple quadrupole LC/MS or equivalent.
-
Column: A C18 reversed-phase column is typically used for separation (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate, is commonly employed.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transitions from the precursor ion to specific product ions of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of this compound in food matrices.
Caption: General workflow for this compound analysis in food.
Logical Relationships in Method Development
This diagram illustrates the logical considerations when developing a method for this compound analysis in different food matrices.
References
- 1. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. aensiweb.com [aensiweb.com]
- 4. m.youtube.com [m.youtube.com]
- 5. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Vamidothion from Water Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the solid-phase extraction (SPE) of the organophosphate pesticide vamidothion from water samples. The methodologies described are based on established multi-residue analysis techniques, with a focus on providing a robust and reproducible workflow for the determination of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a systemic organophosphate insecticide and acaricide used to control sucking insects and spider mites on a variety of crops. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is of significant importance. Solid-phase extraction has emerged as a widely adopted sample preparation technique for the analysis of pesticides in aqueous matrices.[1] It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[2] This application note details an effective SPE method for the extraction of this compound from water samples, providing the necessary quantitative data and a step-by-step protocol for laboratory implementation. The method utilizes a polymeric reversed-phase sorbent, which has demonstrated high recovery and reproducibility for a broad range of pesticides, including polar organophosphates like this compound.[3][4]
Data Presentation
The following table summarizes the quantitative performance data for the solid-phase extraction of this compound from water samples based on a multi-residue method. The data presented is indicative of the expected performance of the described protocol.
| Analyte | Sorbent | Fortification Level (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (ng/L) | Limit of Detection (LOD) (ng/L) |
| This compound | Polymeric Reversed-Phase (e.g., Oasis HLB) | 100 | 95 | <15 | 10 | 3 |
Data synthesized from multi-residue pesticide analysis studies. Actual performance may vary depending on laboratory conditions and instrumentation.
Experimental Protocols
This section outlines the detailed methodology for the solid-phase extraction of this compound from water samples, followed by analysis using LC-MS/MS.
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
This compound Standard: Analytical grade
-
Solvents: Methanol (HPLC grade), Dichloromethane (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Reagent Water: Ultrapure water (18.2 MΩ·cm)
-
Sample Collection Bottles: Amber glass bottles
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for high selectivity and sensitivity.[5]
Sample Preparation
-
Collect water samples in amber glass bottles and store at 4°C until extraction.
-
Allow samples to equilibrate to room temperature before processing.
-
If the water sample contains particulate matter, filter it through a 0.45 µm glass fiber filter.
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of reagent water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Sorbent Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any unretained interfering compounds.
-
Dry the sorbent bed under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 4 mL aliquots of a dichloromethane/methanol (80:20, v/v) mixture.
-
Collect the eluate in a clean collection tube.
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a methanol/water (10:90, v/v) mixture containing 0.1% formic acid.
-
Vortex the reconstituted sample to ensure complete dissolution of the analyte.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 5 mM ammonium formate in methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.
Visualizations
The following diagrams illustrate the logical workflow of the solid-phase extraction process for this compound.
Caption: Workflow of this compound SPE.
References
Synthesis and Purification of Analytical Grade Vamidothion Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of an analytical grade vamidothion standard. This compound is an organophosphate insecticide and acaricide, and the availability of a high-purity analytical standard is crucial for accurate residue analysis, toxicological studies, and quality control in agrochemical and pharmaceutical research.
Overview
The synthesis of this compound can be achieved through a multi-step process involving the formation of a key intermediate followed by phosphorylation. The purification of the final product to an analytical grade standard requires meticulous purification techniques to remove impurities and by-products. This protocol outlines a reproducible method for the synthesis and purification of this compound, along with analytical techniques for its characterization and purity assessment.
Synthesis of this compound
The synthesis of this compound involves a two-step process. The first step is the synthesis of the intermediate, 2-((2-hydroxyethyl)thio)-N-methylpropanamide. The second step is the phosphorylation of this intermediate to yield this compound.
Synthesis of 2-((2-hydroxyethyl)thio)-N-methylpropanamide (Intermediate 1)
Reaction Scheme:
Experimental Protocol:
-
Step 1: Synthesis of ethyl 2-((2-hydroxyethyl)thio)propanoate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-mercaptopropionate (1 equivalent) in a suitable solvent such as ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
To this solution, add 2-chloroethanol (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 2-((2-hydroxyethyl)thio)propanoate.
-
-
Step 2: Synthesis of 2-((2-hydroxyethyl)thio)-N-methylpropanamide (Intermediate 1).
-
Dissolve the crude ethyl 2-((2-hydroxyethyl)thio)propanoate in an excess of a 40% aqueous solution of methylamine.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-((2-hydroxyethyl)thio)-N-methylpropanamide.
-
Synthesis of this compound
Reaction Scheme:
The production of this compound involves reacting a thiophosphate ester with an amide derivative.[1] This process typically uses reagents like dimethyl phosphorochloridothioate.[1]
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude 2-((2-hydroxyethyl)thio)-N-methylpropanamide (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a base such as triethylamine (1.2 equivalents) to the solution.
-
Slowly add O,O-dimethylphosphorochloridothioate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
Purification of the crude this compound is essential to obtain an analytical grade standard. A combination of distillation and crystallization is recommended. The resulting compound can be purified through distillation or crystallisation.[1]
Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude this compound to the distillation flask.
-
Gradually apply vacuum and heat the flask using an oil bath.
-
Collect the fractions at the appropriate boiling point and pressure. This compound is a high-boiling liquid, and vacuum distillation is necessary to prevent decomposition.
Recrystallization
-
Dissolve the distilled this compound in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvent systems include isopropanol/hexane or toluene/heptane.
-
Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure, crystalline this compound.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound standard should be confirmed using various analytical techniques.
Data Presentation
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White crystalline solid |
| Purity | HPLC/GC | ≥ 99.5% |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water gradient.
-
Detector: UV at 220 nm.
-
-
Gas Chromatography (GC):
-
Column: Capillary column suitable for organophosphate analysis (e.g., DB-5ms).
-
Injector and Detector Temperature: 250 °C.
-
Oven Program: Temperature gradient from 100 °C to 280 °C.
-
Detector: Flame Photometric Detector (FPD) or Mass Spectrometer (MS).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). The spectra should be consistent with the structure of this compound.
-
-
Mass Spectrometry (MS):
-
Confirm the molecular weight by obtaining the mass spectrum. The mass spectrum of this compound typically shows a molecular ion peak [M]+ or [M+H]+.[2]
-
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum and identify characteristic absorption bands for the functional groups present in this compound (e.g., P=O, C=O, N-H).
-
Experimental Workflows and Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification Workflow
Caption: Purification workflow for obtaining analytical grade this compound.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of the this compound standard.
References
Application Notes and Protocols for In Vitro Measurement of Vamidothion Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamidothion is an organophosphate insecticide that functions as a systemic cholinesterase inhibitor.[1][2] Its toxic effects are primarily due to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. This compound is metabolized in organisms to this compound sulfoxide, a metabolite that exhibits similar or greater activity and persistence.[4]
This document provides a detailed protocol for an in vitro assay to measure the inhibition of cholinesterase by this compound and its metabolites using the well-established Ellman's method. This colorimetric assay is a robust and widely used technique for quantifying cholinesterase activity and inhibition.[1]
Principle of the Assay
The in vitro assay for measuring cholinesterase inhibition is based on the Ellman's method, which quantifies the activity of cholinesterase by measuring the rate of production of thiocholine. The assay involves the following steps:
-
Enzymatic Reaction: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.
-
Chromogenic Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Spectrophotometric Measurement: The rate of formation of TNB is directly proportional to the cholinesterase activity and can be monitored by measuring the increase in absorbance at 412 nm.
In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a slower rate of color development. By comparing the rate of reaction in the presence and absence of the inhibitor, the percentage of inhibition can be calculated, and subsequently, the half-maximal inhibitory concentration (IC50) can be determined.
Cholinesterase Signaling Pathway and Inhibition by this compound
The diagram below illustrates the normal cholinergic signaling pathway and its disruption by this compound.
Quantitative Data: this compound Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound on cholinesterase.
| Compound | Enzyme Source | IC50 (mg/L) | IC50 (µM) | Reference |
| This compound | Plasma | 40 | ~139.2 | |
| This compound Sulfoxide | - | - | Similar activity to this compound, but greater persistence |
Note: The molar concentration was calculated using the molecular weight of this compound (287.3 g/mol ).
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE), e.g., from electric eel (Electrophorus electricus)
-
This compound
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Solvent for this compound (e.g., DMSO or ethanol)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to make a 10 mM stock solution. Store protected from light.
-
ATCh Solution (10 mM): Dissolve an appropriate amount of ATCh in deionized water to make a 10 mM stock solution. Prepare fresh daily.
-
AChE Solution (e.g., 0.1-0.5 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to provide a linear reaction rate for at least 10-15 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the assay well is low (e.g., ≤1%) to avoid affecting enzyme activity.
Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the IC50 of this compound.
References
- 1. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: ENT 26613) [sitem.herts.ac.uk]
- 3. Selectivity, acetylcholinesterase inhibition kinetics, and quantitative structure-activity relationships of a series of N-(2-oxido-1,3,2-benzodioxa- phosphol-2-yl) amino acid ethyl or diethyl esters | Ain Shams Scholar [research.asu.edu.eg]
- 4. This compound | C8H18NO4PS2 | CID 560193 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental Design for Studying Vamidothion Biodegradation in Soil Microcosms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamidothion is a systemic organophosphate insecticide and acaricide used to control sucking insects and mites on a variety of crops. Due to its potential for environmental contamination and toxicity to non-target organisms, understanding its fate and persistence in soil is of paramount importance. Microbial biodegradation is a primary mechanism for the dissipation of this compound in the soil environment. This document provides detailed application notes and protocols for designing and conducting laboratory-based soil microcosm studies to investigate the biodegradation of this compound.
The protocols outlined below cover the setup of soil microcosms, application of this compound, sampling procedures, chemical analysis of this compound residues, and molecular analysis of the microbial communities involved in its degradation. These guidelines are intended to assist researchers in obtaining robust and reproducible data on the biodegradation kinetics and pathways of this compound in soil.
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining meaningful data. The following workflow outlines the key steps in a typical this compound biodegradation study.
Vamidothion as a Reference Neurotoxicant: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing vamidothion as a reference neurotoxicant in research settings. This compound, an organophosphate insecticide, serves as a potent and well-characterized acetylcholinesterase (AChE) inhibitor, making it a valuable tool for studying cholinergic neurotoxicity, screening potential neuroprotective agents, and validating neurotoxicity assays.[1][2] This document outlines its mechanism of action, provides key toxicological data, and offers detailed protocols for in vitro and in vivo experimental models.
Introduction to this compound
This compound is an organic thiophosphate that acts as a systemic insecticide and acaricide.[1][2] Its primary mechanism of neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C8H18NO4PS2 |
| Molecular Weight | 287.34 g/mol |
| Appearance | Colorless or white solid |
| Solubility | Readily soluble in many organic solvents |
| Vapor Pressure | Negligible at 20 °C |
Quantitative Toxicological Data
The following tables summarize key quantitative data regarding the toxicity of this compound. This information is crucial for dose selection in experimental protocols.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg body weight) |
| Rat (female) | Oral | 110 |
| Rabbit | Oral | 160 |
| Pheasant | Oral | 35 |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) of this compound
| Species | Study Duration | NOAEL | Effect |
| Rat | 2-generation study | 0.5 mg/kg bw/day | Inhibition of brain acetylcholinesterase |
| Dog | 1-year study | 0.5 mg/kg bw/day | Inhibition of brain acetylcholinesterase |
| Mouse | - | 0.137 mg/kg bw (1 ppm in diet) | - |
Table 3: Effects of this compound on Cholinesterase Activity in Rats
| Dose (mg/kg bw) | Plasma ChE Inhibition | Erythrocyte AChE Inhibition | Brain AChE Inhibition |
| 0.5 | ~30% | ~40% | Not significant |
| 5.0 | ~50% | ~90% | 20-30% |
Data compiled from a study in rats.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its use as a reference neurotoxicant.
This compound's primary mechanism of neurotoxicity.
Experimental workflow for using this compound.
Experimental Protocols
The following are detailed protocols for key experiments using this compound as a reference neurotoxicant.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (as a reference inhibitor)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare serial dilutions of this compound and test compounds in a suitable solvent (e.g., DMSO, ensuring the final concentration in the well is ≤1%).
-
-
Assay Setup (per well):
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of this compound or test compound solution at various concentrations. For the control (100% activity), add 10 µL of the solvent.
-
Add 10 µL of AChE solution.
-
-
Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature.
-
Initiate Reaction: Add 20 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at kinetic mode for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
In Vivo Neurobehavioral Assessment in Rodents
These tests are used to evaluate motor activity, anxiety, and learning and memory in rodents exposed to this compound.
This test assesses locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 100 x 100 cm for rats)
-
Video tracking software
-
Rodents (rats or mice)
-
This compound
Procedure:
-
Animal Preparation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Dosing: Administer this compound orally or via injection at predetermined doses and time points before the test.
-
Test:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).
-
Record the animal's movement using the video tracking software.
-
-
Data Analysis: Analyze the following parameters:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Grooming behavior
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
The EPM is used to assess anxiety-like behavior based on the animal's aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
Rodents (rats or mice)
-
This compound
Procedure:
-
Animal Preparation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Dosing: Administer this compound as described for the OFT.
-
Test:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Record the animal's movement using the video tracking software.
-
-
Data Analysis: Analyze the following parameters:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Head-dipping and stretch-attend postures
-
-
Cleaning: Clean the maze thoroughly between each animal.
In Vitro Cell Viability and Cytotoxicity Assays
These assays are used to determine the toxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y) or primary neurons.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Neuronal cells
-
Cell culture medium
-
This compound
-
LDH assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol.
-
-
Measurement: Measure the absorbance at the wavelength specified by the kit (usually around 490 nm).
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer provided in the kit): % Cytotoxicity = [(Sample LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Conclusion
This compound is a valuable tool for neurotoxicity research due to its well-defined mechanism of action as an AChE inhibitor. The protocols provided in these application notes offer a standardized approach for utilizing this compound to investigate neurotoxic pathways, screen for neuroprotective compounds, and validate novel toxicity assays. Researchers should always adhere to appropriate safety precautions when handling this hazardous compound.
References
Application Notes and Protocols for Monitoring Vamidothion in Occupational Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamidothion is an organophosphate insecticide and acaricide that functions as an acetylcholinesterase (AChE) inhibitor.[1] Occupational exposure to this compound, particularly in agricultural settings, poses potential health risks due to its neurotoxic properties.[2] Monitoring worker exposure is crucial for assessing and mitigating these risks. This document provides detailed application notes and protocols for the analytical techniques used to monitor this compound in biological samples obtained from occupational exposure studies. The primary methods covered include chromatographic analysis of the parent compound and its primary metabolite, this compound sulfoxide, in blood and urine, as well as the assessment of cholinesterase activity as a biomarker of effect.
Analytical Approaches
The monitoring of this compound exposure can be approached through two main strategies:
-
Direct Measurement (Biomonitoring of Exposure): This involves the quantification of this compound and its metabolites in biological matrices such as blood and urine. This approach provides a direct measure of the internal dose of the chemical.
-
Indirect Measurement (Biomonitoring of Effect): This involves measuring the physiological response to the exposure, which for organophosphates is the inhibition of cholinesterase enzymes (AChE and BuChE).[3]
Data Presentation: Quantitative Analytical Parameters
The following tables summarize the quantitative parameters for the analysis of this compound and its sulfoxide metabolite using Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Gas Chromatography (GC) Methods for this compound Analysis
| Analyte | Matrix | Sample Preparation | GC Column | Detector | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Whole Blood | SPE | HP-5ms | NPD | - | 50 ng/mL | 71.83 - 97.10 | |
| This compound | Plasma | LLE | Capillary | NPD | - | - | - |
| Organophosphates | Drinking Water | SPE | Not Specified | NPD | 0.02-0.1 µg/L | - | 83-100 | |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for this compound and Metabolite Analysis
| Analyte | Matrix | Sample Preparation | LC Column | Ionization | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound Sulfoxide | Not Specified | Not Specified | C18 | ESI+ | - | - | - | |
| Multiclass Pesticides | Human Urine | QuEChERS | C18 | ESI+/- | - | 10 ng/mL | 54.2 - 113.9 |
| Organophosphates | Surface Water | SPE | C18 | ESI+ | - | 0.40–5.49 ng L−1 | 41-127 | |
Experimental Protocols
Protocol 1: Analysis of this compound in Whole Blood by GC-NPD
This protocol describes the determination of this compound in whole blood samples using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of whole blood, add 5 mL of deionized water and centrifuge at 4000 rpm for 30 minutes.
-
Condition a C18 SPE cartridge by sequentially passing 2 mL of chloroform:isopropanol (9:1 v/v), 2 mL of acetonitrile, 2 mL of acetonitrile:water (1:1 v/v), and 2 mL of deionized water.
-
Load the supernatant from the centrifuged blood sample onto the conditioned cartridge at a flow rate of 1–2 mL/min.
-
Wash the cartridge with 10 mL of water and dry under vacuum for 15 minutes.
-
Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of a suitable solvent (e.g., isooctane) for GC analysis.
2. GC-NPD Analysis
-
GC System: Agilent 6820 GC or equivalent.
-
Injector: Split/Splitless inlet at 250 °C in splitless mode.
-
Column: HP-5ms, 30 m × 0.32 mm × 0.25 µm.
-
Carrier Gas: Helium at a head pressure of 12 psi (approximately 2.5 mL/min).
-
Oven Temperature Program: 60°C for 1 min, ramp to 200°C at 10°C/min, then to 250°C at 5°C/min, and hold for 5 min.
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Injection Volume: 1 µL.
3. Quality Control
-
Prepare calibration standards in blank blood matrix.
-
Include a blank and a quality control sample with each batch of samples.
-
Monitor the peak shape and retention time of an internal standard.
Protocol 2: Analysis of this compound Sulfoxide in Urine by LC-MS/MS
This protocol outlines the analysis of this compound's primary metabolite, this compound sulfoxide, in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (QuEChERS)
-
To 1 mL of urine in a 15 mL conical tube, add 2 mL of acetonitrile.
-
Add 400 mg of anhydrous magnesium sulfate and 100 mg of sodium chloride.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take an aliquot of the acetonitrile supernatant for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.
2. LC-MS/MS Analysis
-
LC System: UPLC system or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound sulfoxide from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
MRM Transitions:
-
This compound Sulfoxide: Precursor ion (m/z) 304.2 -> Product ions (m/z) 201.0, 169.0.
-
3. Quality Control
-
Use matrix-matched calibration standards for quantification.
-
Spike blank urine with known concentrations of this compound sulfoxide to assess recovery and matrix effects.
-
Include internal standards to correct for variations in sample preparation and instrument response.
Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is for determining the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in blood samples, which is a biomarker of effect for organophosphate exposure.
1. Reagent Preparation
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
DTNB Solution: 0.3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.
-
Substrate Solution: 1.5 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) in deionized water.
2. Assay Procedure
-
Prepare red blood cell (RBC) hemolysate for AChE measurement and plasma for BChE measurement from whole blood.
-
In a 96-well plate, add 50 µL of the sample (diluted hemolysate or plasma).
-
Add 125 µL of the DTNB solution to each well.
-
Add 25 µL of the appropriate substrate solution to initiate the reaction.
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the enzyme activity based on the rate of color change.
3. Interpretation
-
A significant decrease in cholinesterase activity compared to a baseline measurement for the individual or a reference population may indicate exposure to an AChE inhibitor like this compound.
Visualizations
This compound Metabolism
This compound undergoes metabolic activation and detoxification in the body. The primary activation step is the oxidation of the thioether group to form this compound sulfoxide, a more potent AChE inhibitor. Detoxification pathways include demethylation and hydrolysis.
Caption: Metabolic pathway of this compound.
Experimental Workflow for this compound Biomonitoring
The following diagram illustrates the general workflow for monitoring occupational exposure to this compound.
Caption: Biomonitoring workflow for this compound.
References
Application Note: QuEChERS Sample Preparation for Multiresidue Analysis of Pesticides, Including Vamidothion
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multiresidue analysis of pesticides in food and agricultural products.[1][2] Its simplicity, speed, and low solvent consumption have made it an attractive alternative to traditional extraction methods.[3][4] This application note provides a detailed protocol for the use of the QuEChERS method for the simultaneous determination of multiple pesticide residues, with a specific focus on the inclusion of the organophosphate insecticide, vamidothion. The protocol is designed for researchers, scientists, and professionals in the field of drug development and food safety.
This compound is a systemic organophosphate insecticide and acaricide. Due to its polarity, its analysis can sometimes present challenges. This note will describe a modified QuEChERS protocol that has been shown to provide good recoveries for a broad range of pesticides, including this compound. The methodology described is based on the widely used EN 15662 standard, with modifications to enhance the extraction and cleanup efficiency for a diverse set of analytes.
Experimental Protocol
This protocol outlines the steps for sample extraction and cleanup using the QuEChERS method.
1. Sample Homogenization:
-
Begin with a representative sample of the matrix to be analyzed (e.g., fruits, vegetables).
-
Homogenize the sample using a high-speed blender until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water to achieve a slurry-like consistency before extraction.[5]
2. Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For samples with low water content, add an appropriate amount of water.
-
Add an internal standard solution, if required.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.
-
The d-SPE tube should contain 150 mg of anhydrous magnesium sulfate (MgSO₄) and 25 mg of Primary Secondary Amine (PSA). For matrices with high fat content, 50 mg of C18 may also be included. For pigmented samples, Graphitized Carbon Black (GCB) can be used, but it may affect the recovery of certain planar pesticides.
-
Cap the tube and vortex for 30 seconds to 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is the final extract.
4. Final Extract Preparation for Analysis:
-
For LC-MS/MS analysis, the final extract can often be diluted with the mobile phase and directly injected.
-
For GC-MS/MS analysis, a solvent exchange step may be necessary.
Quantitative Data Summary
The following table summarizes the recovery data for this compound and other selected pesticides from various matrices using a QuEChERS-based method. The data demonstrates the effectiveness of the method for multiresidue analysis. The acceptable range for recovery is typically 70-120% with a relative standard deviation (RSD) of ≤20%.
| Pesticide | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound | Grape | 100 | 103 | 2 | |
| This compound | Rice | 100 | 93 | 5 | |
| This compound | Tea | 100 | 101 | 3 | |
| Diazinon | Strawberry | 0.10 - 1.00 (µg/g) | 85-110 | <15 | |
| Chlorpyrifos | Strawberry | 0.10 - 1.00 (µg/g) | 90-115 | <15 | |
| Malathion | Strawberry | 0.10 - 2.00 (µg/g) | 80-105 | <15 | |
| Multiple Pesticides | Edible Insects | 10, 100, 500 | 70-120 | <20 | |
| Multiple Pesticides | Pear | 2.5 - 100 | 70-120 | ≤20 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the QuEChERS sample preparation workflow.
Caption: QuEChERS Experimental Workflow.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of a wide range of pesticide residues from various matrices, including the organophosphate this compound. The presented protocol, based on established standards, offers a reliable starting point for method development and routine analysis. The validation data indicates that excellent recoveries and precision can be achieved. As with any analytical method, it is crucial to perform in-house validation for specific matrices and analytes of interest to ensure data quality and accuracy.
References
Application Note: Chiral Separation of Vamidothion Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals involved in pesticide analysis, environmental monitoring, and toxicology.
Introduction Vamidothion is a chiral organophosphorus insecticide and acaricide used to control sucking insects and spider mites on a variety of crops. Like many chiral pesticides, its enantiomers can exhibit different biological activities, toxicities, and degradation rates in the environment. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for accurate risk assessment, understanding its environmental fate, and developing enantiomerically enriched formulations with improved efficacy and reduced off-target effects.
This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). As no specific method for this compound has been widely published, this protocol is based on successful, documented methods for structurally similar organophosphorus pesticides, particularly those containing polar amide and thioether functionalities.
Principle of Chiral Separation by HPLC Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of the analyte can interact diastereomerically. This is most commonly accomplished by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including many organophosphorus pesticides.[1][2][3] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times and, thus, their separation.
Quantitative Data from Structurally Similar Organophosphorus Pesticides
To establish a robust starting point for the chiral separation of this compound, experimental conditions for structurally analogous organophosphorus pesticides were reviewed. The following table summarizes successful separations achieved on polysaccharide-based CSPs, which informed the development of the proposed protocol for this compound.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Methamidophos | Chiralcel OD | n-Hexane/Isopropanol (80:20, v/v) | 0.5 | 25 | UV, 230 nm | [1] |
| Methamidophos | Chiralcel OD | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Crotoxyphos | Chiralcel OJ | Alkane-Alcohol | Not Specified | Optimized | Not Specified | |
| Malathion | Chiralcel OJ | Alkane-Alcohol | Not Specified | Optimized | Not Specified | |
| Fenamiphos | Chiralpak AD / Chiralpak AS | Alkane-Alcohol | Not Specified | Optimized | Not Specified | |
| Fensulfothion | Chiralpak AD | Alkane-Alcohol | Not Specified | Optimized | Not Specified | |
| Profenofos | Chiralpak AD | Heptane/Ethanol (98:2, v/v) | Not Specified | Not Specified | Not Specified |
Proposed Experimental Protocol for this compound Enantiomer Separation
This protocol provides a starting point for developing a validated chiral HPLC method for this compound. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.
1. Materials and Reagents
-
This compound analytical standard (racemic mixture)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Deionized water for sample preparation if necessary
-
0.22 µm syringe filters
2. Instrumentation and Columns
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Recommended Chiral Columns (Screening):
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
3. Chromatographic Conditions (Starting Point)
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C. Lower temperatures may improve resolution.
-
Detection Wavelength: 220 nm (or scan for optimal wavelength using DAD)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
4. Method Development and Optimization
If the initial conditions do not provide adequate separation (Resolution, Rs < 1.5), the following parameters should be optimized:
-
Mobile Phase Composition:
-
Vary the ratio of n-Hexane to Isopropanol (e.g., 90:10, 70:30). Increasing the alcohol content will generally decrease retention times.
-
Substitute Isopropanol with Ethanol, which can alter the selectivity.
-
-
Flow Rate:
-
Decrease the flow rate (e.g., to 0.5 mL/min) to potentially increase efficiency and resolution, at the cost of longer analysis time.
-
-
Temperature:
-
Evaluate the effect of column temperature in the range of 10°C to 40°C. For many organophosphorus pesticides, lower temperatures enhance chiral recognition and improve resolution.
-
5. Data Analysis
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for the enantiomeric peaks.
-
Retention Factor (k'): (tR - t0) / t0, where tR is the retention time of the enantiomer and t0 is the void time.
-
Separation Factor (α): k'2 / k'1, where k'2 and k'1 are the retention factors of the second and first eluting enantiomers, respectively.
-
Resolution (Rs): 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base for the two enantiomers. A resolution of ≥ 1.5 is generally considered baseline separation.
-
Visualizations
Experimental Workflow for Chiral Method Development
Caption: Workflow for chiral HPLC method development for this compound.
References
- 1. High-performance liquid chromatographic separation of the enantiomers of organophosphorus pesticides on polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic separation of the enantiomers of organophosphorus pesticides on polysaccharide chiral stationary phases | CoLab [colab.ws]
Application of Vamidothion in Studies of Insecticide Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamidothion is an organophosphate insecticide that has been utilized in agriculture to control a range of sucking insects. Its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system. The widespread use of this compound and other organophosphates has led to the development of resistance in many pest populations. Understanding the mechanisms underlying this resistance is crucial for developing effective resistance management strategies and for the discovery of novel insecticides. This document provides detailed application notes and protocols for the use of this compound as a chemical probe to study insecticide resistance mechanisms, focusing on metabolic resistance and target-site insensitivity.
Key Resistance Mechanisms
Insecticide resistance is a complex phenomenon that can be broadly categorized into two main areas:
-
Metabolic Resistance: This involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site. The primary enzyme families implicated in organophosphate resistance are:
-
Esterases (ESTs): These enzymes hydrolyze the ester bonds in organophosphates, rendering them non-toxic.
-
Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the insecticide, facilitating its excretion.
-
Cytochrome P450 monooxygenases (P450s): These enzymes oxidize the insecticide, which can lead to its detoxification.
-
-
Target-Site Insensitivity: This mechanism involves genetic mutations in the target protein that reduce its sensitivity to the insecticide. In the case of this compound, the target site is the enzyme acetylcholinesterase (AChE). Mutations in the Ace gene can alter the structure of AChE, preventing the insecticide from binding effectively.
Data Presentation
The following table summarizes quantitative data on the toxicity of this compound to susceptible and resistant strains of the cotton aphid, Aphis gossypii. This data is critical for establishing baseline susceptibility and quantifying the level of resistance in a given population.
| Insect Species | Strain | Insecticide | LC50 (ppm) | Resistance Ratio (RR) | Reference |
| Aphis gossypii | Susceptible | This compound | 0.8 | - | (Hollingsworth et al., 1994) |
| Aphis gossypii | Resistant (Field Population) | This compound | >500 | >625 | (Hollingsworth et al., 1994) |
Note: The LC50 (Lethal Concentration 50) is the concentration of the insecticide that is lethal to 50% of the test population. The Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Experimental Protocols
Insecticide Bioassay Protocol to Determine this compound Susceptibility
This protocol is used to determine the LC50 of this compound for a given insect population.
Materials:
-
Technical grade this compound
-
Acetone (for stock solution)
-
Distilled water
-
Triton X-100 (or other suitable surfactant)
-
Petri dishes or glass vials
-
Filter paper or leaf discs from host plant
-
Fine paintbrush
-
Insect rearing cages
-
Susceptible and field-collected (potentially resistant) insect populations
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in acetone.
-
Prepare a series of serial dilutions of the stock solution with distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading. A typical concentration range for a susceptible population might be 0.1, 0.5, 1, 5, and 10 ppm. For a resistant population, a higher range will be necessary (e.g., 10, 50, 100, 250, 500 ppm).
-
A control solution should be prepared with distilled water and surfactant only.
-
-
Bioassay:
-
For aphids, use a leaf-dip or leaf-disc bioassay. Dip host plant leaves or leaf discs into the this compound solutions for 10-15 seconds.
-
Allow the leaves/discs to air dry completely.
-
Place the treated leaves/discs into Petri dishes lined with moist filter paper.
-
Carefully transfer a known number of adult insects (e.g., 20-30) onto each leaf/disc using a fine paintbrush.
-
Seal the Petri dishes and incubate at a constant temperature and photoperiod suitable for the insect species.
-
-
Data Collection and Analysis:
-
Assess mortality after 24, 48, and 72 hours. An insect is considered dead if it is unable to move when gently prodded with a paintbrush.
-
Record the number of dead insects for each concentration and the control.
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-response data using probit analysis to calculate the LC50 values and their 95% confidence intervals.
-
Calculate the Resistance Ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible population.
-
Biochemical Assays for Detecting Resistance Mechanisms
These assays are performed on individual or pooled insect homogenates to measure the activity of key enzymes involved in resistance.
Principle: This assay measures the activity of AChE in the presence and absence of this compound. Reduced inhibition by this compound in a resistant strain compared to a susceptible strain indicates target-site insensitivity.
Materials:
-
Insect homogenates (from susceptible and resistant strains)
-
Phosphate buffer (pH 7.5)
-
Acetylthiocholine iodide (ATChI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Microplate reader
Procedure:
-
Preparation of Insect Homogenate:
-
Homogenize individual insects or a pooled sample in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 4°C and use the supernatant for the assay.
-
Determine the protein concentration of the supernatant.
-
-
Assay:
-
In a 96-well microplate, add the insect homogenate.
-
For the inhibition assay, pre-incubate the homogenate with a sub-lethal concentration of this compound for a set period (e.g., 15 minutes).
-
Initiate the reaction by adding ATChI and DTNB to each well.
-
The AChE will hydrolyze ATChI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the AChE activity and the percentage of inhibition by this compound.
-
Principle: This assay measures the rate of conjugation of glutathione (GSH) to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), catalyzed by GSTs in the insect homogenate. Increased GST activity in a resistant strain is indicative of metabolic resistance.
Materials:
-
Insect homogenates
-
Phosphate buffer (pH 6.5)
-
Reduced glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Microplate reader
Procedure:
-
Preparation of Insect Homogenate: Prepare as described for the AChE assay.
-
Assay:
-
In a 96-well microplate, add the insect homogenate, phosphate buffer, and GSH.
-
Initiate the reaction by adding CDNB.
-
The conjugation of GSH to CDNB results in an increase in absorbance at 340 nm.
-
Measure the change in absorbance over time.
-
Calculate the GST activity and compare between susceptible and resistant strains.
-
Principle: This assay measures the activity of P450 enzymes using a model substrate like 7-ethoxycoumarin O-deethylation (ECOD). Increased P450 activity in a resistant strain suggests metabolic resistance.
Materials:
-
Insect microsomes (prepared from homogenates by differential centrifugation)
-
Phosphate buffer (pH 7.2)
-
NADPH
-
7-ethoxycoumarin
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Insect Microsomes:
-
Homogenize a larger sample of insects and perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.
-
Determine the protein concentration of the microsomal preparation.
-
-
Assay:
-
In a 96-well black microplate, add the microsomal preparation and 7-ethoxycoumarin.
-
Initiate the reaction by adding NADPH.
-
P450 enzymes will convert 7-ethoxycoumarin to the fluorescent product 7-hydroxycoumarin.
-
Measure the increase in fluorescence over time (excitation ~390 nm, emission ~440 nm).
-
Calculate the P450 activity and compare between susceptible and resistant strains.
-
Mandatory Visualization
Caption: Experimental workflow for studying this compound resistance mechanisms.
Troubleshooting & Optimization
Improving recovery of vamidothion from high-fat content samples
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the recovery of vamidothion from high-fat content samples.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to recover this compound from high-fat samples? High-fat matrices, such as edible oils, nuts, milk, and avocado, present significant analytical challenges.[1][2][3] The primary issue is the co-extraction of large amounts of lipids (fats) with the target analyte, this compound.[4] These lipids can interfere with chromatographic analysis, cause signal suppression or enhancement (matrix effects), contaminate the instrument, and lead to low recovery of the target pesticide.[1] this compound is a systemic organophosphate insecticide, and its analysis requires clean extracts for accurate quantification.
Q2: What are the most common extraction methods for pesticides in fatty matrices? The most prevalent methods are modifications of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. Other techniques include matrix solid-phase dispersion (MSPD), liquid-liquid extraction (LLE), and pressurized liquid extraction (PLE). The QuEChERS method is often preferred due to its speed, low solvent consumption, and wide applicability for multi-residue analysis.
Q3: Which cleanup techniques are most effective for removing fat from extracts? Effective fat removal is crucial for accurate analysis. Common cleanup strategies include:
-
Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS method. Sorbents like C18 are used to bind and remove lipids, while Primary Secondary Amine (PSA) removes fatty acids and other interferences.
-
Freezing/Winterization: After extraction with acetonitrile, the extract can be frozen at a low temperature. This causes the lipids to precipitate, allowing for their removal by centrifugation or filtration. This step can be added to the QuEChERS process to improve cleanup.
-
Gel Permeation Chromatography (GPC): GPC is an effective but more time-consuming technique that separates compounds based on their molecular size, successfully removing large lipid molecules.
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel d-SPE sorbent designed for highly selective removal of lipids from the sample extract, demonstrating high analyte recovery and reproducibility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Inefficient initial extraction: The solvent may not be effectively penetrating the sample matrix to extract the analyte. | Modify the extraction solvent: Use acetonitrile (MeCN) containing 1% acetic acid to improve the extraction of pesticides like this compound. Increase solvent-to-sample ratio: A higher ratio can improve extraction efficiency, especially in very high-fat samples. |
| Analyte loss during cleanup: this compound may be unintentionally removed by the cleanup sorbents. | Optimize d-SPE sorbents: Use a combination of C18 (for nonpolar lipids) and PSA (for fatty acids). Avoid sorbents like Florisil which can lead to poor recoveries for some pesticides. Evaluate EMR—Lipid: This sorbent is highly selective for lipids and may improve recovery compared to traditional sorbents. | |
| High Matrix Effect (Signal Suppression/Enhancement) | Co-elution of lipids: Residual fat in the final extract is interfering with the analyte signal during GC-MS/MS or LC-MS/MS analysis. | Improve the cleanup step: Incorporate a freezing (winterization) step before d-SPE to precipitate a significant portion of the fat. Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This compensates for signal suppression or enhancement. |
| Poor Reproducibility (High %RSD) | Inconsistent fat removal: Variability in the cleanup step leads to inconsistent matrix effects between samples. | Standardize the procedure: Ensure precise and consistent execution of all steps, especially the d-SPE cleanup. Automated systems can improve reproducibility. Use a more robust cleanup: Methods like EMR—Lipid have been shown to provide dramatically improved reproducibility over multiple injections compared to traditional sorbents. |
| Non-homogenous sample: The fat and analyte are not evenly distributed in the initial sample aliquot. | Ensure thorough homogenization: High-fat samples like avocado or nuts should be thoroughly minced or blended, potentially after being frozen with liquid nitrogen, to ensure a representative subsample is taken for extraction. |
Experimental Protocols
Modified QuEChERS Protocol for High-Fat Samples (e.g., Avocado)
This protocol is a modified version of the standard QuEChERS method, incorporating steps specifically for high-fat matrices.
1. Sample Homogenization:
-
Freeze the sample (e.g., avocado without the stone) overnight.
-
Homogenize the frozen sample into a fine powder or paste using a robust blender.
2. Extraction:
-
Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (MeCN) containing 1% acetic acid.
-
(Optional) Add appropriate internal standards.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), and 1 g trisodium citrate dihydrate. This assists in partitioning the acetonitrile from the aqueous/fatty layer.
-
Shake vigorously for another 2 minutes.
-
Centrifuge at ≥5000 rpm for 5 minutes.
3. Cleanup - Freezing & Dispersive SPE (d-SPE):
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Place the tube in a freezer at -20°C for at least 60 minutes to precipitate the lipids (winterization).
-
Centrifuge the cold extract at ≥5000 rpm for 5 minutes.
-
Immediately transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Data Summary
The recovery of pesticides from high-fat matrices is highly dependent on the method and the polarity of the analyte. Nonpolar pesticides tend to have lower recoveries in methods not optimized for fat removal.
Table 1: Comparison of Pesticide Recovery in Avocado (15% Fat) by QuEChERS and MSPD
| Pesticide | Type | QuEChERS Recovery (%) | MSPD Recovery (%) |
| Thiabendazole | Polar | 100 ± 5 | Not Recovered |
| Methamidophos | Polar | 100 ± 3 | 100 ± 7 |
| Imazalil | Semi-polar | 100 ± 2 | Not Recovered |
| Chlorpyrifos | Nonpolar | 82 ± 3 | 100 ± 6 |
| Hexachlorobenzene | Nonpolar | 27 ± 1 | 63 ± 2 |
| (Data adapted from a study evaluating methods for fatty foods. The trend shows that as fat content increases, the recovery of nonpolar pesticides decreases more significantly with the standard QuEChERS method compared to MSPD) |
Table 2: Performance of Modified QuEChERS in Various High-Fat Matrices
| Matrix | Fat Content (%) | Analytes Tested | % of Analytes Fulfilling Criteria |
| Olive & Sunflower Oil Mix | ~100% | 176 | >85% |
| Avocado | ~15-20% | 23 | >95% (with EMR-Lipid) |
| Olives | High | 42 | >90% |
| Sunflower Seeds | High | 42 | >90% |
| (Compiled from multiple studies demonstrating the successful application of modified QuEChERS protocols for multi-residue analysis in fatty matrices) |
Visualizations
The following diagrams illustrate the recommended workflow and a troubleshooting decision path for analyzing this compound in high-fat samples.
Caption: Workflow for this compound extraction from high-fat matrices.
Caption: A decision tree for troubleshooting low this compound recovery.
References
Addressing vamidothion instability in stock solutions and analytical standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the instability of vamidothion in stock solutions and analytical standards. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in stock solutions?
A1: this compound is susceptible to degradation through two primary pathways:
-
Hydrolysis: The ester linkage in the this compound molecule can be cleaved by water. This process is significantly accelerated in strongly acidic or alkaline conditions.
-
Oxidation: The sulfur atoms in the this compound molecule are prone to oxidation, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. This can be influenced by the presence of oxidizing agents, temperature, and light.
Q2: What are the main degradation products of this compound I should be aware of?
A2: The primary degradation product formed through oxidation is This compound sulfoxide . This compound itself can be further oxidized to form This compound sulfone . During analysis, it is crucial to monitor for the appearance of these degradation products as they can interfere with accurate quantification of the parent compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Acetonitrile is a commonly recommended solvent for preparing this compound stock solutions due to its aprotic nature, which minimizes the risk of hydrolysis. Solutions in organic solvents like methyl ethyl ketone and cyclohexanone are also reported to be stable.[1] It is advisable to use high-purity, anhydrous solvents to minimize water content.
Q4: What are the ideal storage conditions for this compound stock solutions and analytical standards?
A4: To ensure the stability of this compound solutions, it is recommended to:
-
Store them at low temperatures, preferably frozen at -20°C or below.
-
Protect them from light by using amber vials or storing them in the dark.
-
Use tightly sealed containers to prevent solvent evaporation and moisture ingress.
Q5: How can I tell if my this compound standard has degraded?
A5: Signs of degradation in your analytical standard can include:
-
The appearance of new peaks in your chromatogram, particularly those corresponding to this compound sulfoxide and sulfone.
-
A decrease in the peak area or height of the this compound peak over time in your quality control samples.
-
Inconsistent or non-reproducible results in your analyses.
-
A visible change in the color or clarity of the solution.
Troubleshooting Guides
Chromatographic Issues
Q: I am observing peak tailing or fronting in my this compound analysis. What could be the cause and how can I fix it?
A: Peak asymmetry can be caused by several factors. Here’s a systematic approach to troubleshooting:
-
Possible Cause 1: Analyte Interaction with Active Sites
-
Explanation: Organophosphorus compounds like this compound can interact with active sites in the GC inlet or on the analytical column, leading to peak tailing.
-
Solution:
-
Use a deactivated GC inlet liner.
-
Ensure your analytical column is specifically designed for inertness towards active compounds.
-
Consider derivatization of the analyte to reduce its activity.
-
-
-
Possible Cause 2: Column Overload
-
Explanation: Injecting too concentrated a sample can lead to peak fronting.
-
Solution:
-
Dilute your sample and reinject.
-
Reduce the injection volume.
-
-
-
Possible Cause 3: Inappropriate Solvent
-
Explanation: If the sample solvent is too strong compared to the mobile phase (in LC), it can cause peak distortion.
-
Solution:
-
Whenever possible, dissolve the sample in the mobile phase.
-
-
Inconsistent Results and Degradation
Q: My analytical results for this compound are inconsistent, and I suspect degradation in my stock solution. How can I confirm this and prevent it?
A: Inconsistent results are a common sign of standard instability. Follow these steps to diagnose and resolve the issue:
-
Confirm Degradation:
-
Protocol: Prepare a fresh stock solution of this compound from a certified reference material.
-
Analyze the fresh standard and your suspect standard under the same conditions.
-
Compare the chromatograms, paying close attention to the peak area of this compound and the presence of any new peaks that could correspond to degradation products like this compound sulfoxide.
-
-
Prevent Future Degradation:
-
Solvent Choice: Use anhydrous, high-purity acetonitrile.
-
Storage: Store stock solutions in amber vials at ≤ -20°C.
-
Handling: Allow solutions to come to room temperature before opening to prevent condensation. Use a fresh aliquot for preparing working standards to avoid contaminating the stock solution.
-
Monitor Stability: Regularly analyze a quality control sample prepared from your stock solution to monitor its stability over time.
-
Quantitative Data on this compound Stability
| Solvent | Temperature | Expected Stability | Primary Degradation Pathway |
| Acetonitrile (Anhydrous) | -20°C | High | Minimal degradation expected |
| Acetonitrile (Anhydrous) | 4°C | Moderate | Slow oxidation |
| Acetonitrile (Anhydrous) | Room Temperature | Low | Oxidation and potential hydrolysis if water is present |
| Methanol/Ethanol | -20°C | Moderate to Low | Potential for slow solvolysis/hydrolysis |
| Methanol/Ethanol | 4°C & Room Temperature | Low | Hydrolysis and solvolysis |
| Aqueous Solutions (Neutral pH) | Room Temperature | Very Low | Hydrolysis |
| Aqueous Solutions (Acidic/Alkaline pH) | Room Temperature | Extremely Low | Rapid hydrolysis |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Standards
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound reference standard into a 10 mL amber volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a small amount of anhydrous acetonitrile.
-
Bring the flask to volume with anhydrous acetonitrile.
-
Stopper the flask and mix thoroughly by inversion.
-
Label the flask with the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Store at ≤ -20°C.
-
-
Working Standard (e.g., 10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL amber volumetric flask.
-
Dilute to volume with anhydrous acetonitrile.
-
Mix thoroughly.
-
This working standard should be prepared fresh daily or as stability data permits.
-
Protocol for a Short-Term Stability Study of this compound in Acetonitrile
-
Objective: To evaluate the stability of a this compound working standard in acetonitrile at room temperature and refrigerated (4°C) conditions over a 48-hour period.
-
Materials:
-
This compound stock solution (1000 µg/mL in acetonitrile).
-
Anhydrous acetonitrile.
-
Calibrated pipettes and volumetric flasks.
-
Amber autosampler vials.
-
LC-MS/MS or GC-MS system.
-
-
Procedure:
-
Prepare a fresh 1 µg/mL working solution of this compound in acetonitrile.
-
Immediately analyze this solution (T=0) in triplicate to establish the initial peak area.
-
Divide the remaining working solution into two sets of amber autosampler vials.
-
Store one set at room temperature (on the autosampler bench) and the other set in a refrigerator at 4°C.
-
Analyze the solutions from both storage conditions in triplicate at predefined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
At each time point, also monitor for the appearance and increase in the peak area of this compound sulfoxide.
-
-
Data Analysis:
-
Calculate the average peak area for this compound at each time point for both conditions.
-
Express the stability as a percentage of the initial (T=0) peak area.
-
Plot the percentage of remaining this compound against time for both storage conditions.
-
Visualizations
References
Optimization of GC injector temperature to prevent vamidothion degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injector temperature to prevent the thermal degradation of vamidothion.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the GC analysis of this compound, focusing on the critical role of injector temperature.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak area not reproducible?
A1: Poor reproducibility of the this compound peak area is a common indicator of thermal degradation in the GC injector. This compound is a thermally labile organophosphate pesticide, and high injector temperatures can cause it to break down, leading to inconsistent peak areas. Other factors can include active sites in the injector liner or column.[1] It is crucial to optimize the injector temperature to find a balance between efficient volatilization and minimal degradation.
Q2: I am observing multiple peaks when I inject a pure standard of this compound. What could be the cause?
A2: The appearance of multiple peaks from a single, pure standard is a strong indication of on-column or injector-induced degradation. At elevated temperatures, this compound can decompose into several smaller molecules, each producing a distinct peak in the chromatogram. It is essential to confirm if these additional peaks are indeed degradation products.
Q3: What is the ideal injector temperature for this compound analysis?
A3: There is no single "ideal" injector temperature for this compound, as the optimal temperature can depend on the specific GC system, inlet type, and analytical column used. However, for thermally labile compounds like this compound, it is generally recommended to start with a lower injector temperature and gradually increase it to find the point where the best response is achieved without significant degradation. Some methods for thermally labile pesticides suggest starting the injection at a lower temperature, such as 60°C, and then ramping up the temperature.
Q4: Are there alternative injection techniques that can minimize this compound degradation?
A4: Yes, several alternative injection techniques are highly recommended for thermally labile compounds:
-
Programmed Temperature Vaporization (PTV): This technique introduces the sample into a cool injector liner, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends in the hot zone, reducing the risk of degradation.[2]
-
On-Column Injection (OCI): In this method, the sample is injected directly onto the column without passing through a heated injector. This is often the best technique for preventing degradation of highly thermally sensitive compounds.[3]
-
Cold Splitless Injection: This is a mode of PTV injection where the sample is introduced at a temperature below the solvent's boiling point, and the injector is then heated to transfer the sample to the column.
Q5: How can I confirm that the additional peaks in my chromatogram are from this compound degradation?
A5: Mass Spectrometry (MS) is the most definitive tool for identifying degradation products. By analyzing the mass spectra of the unknown peaks, you can often identify fragments that are characteristic of the parent this compound molecule. If you do not have access to a mass spectrometer, you can infer degradation by systematically lowering the injector temperature and observing if the extraneous peaks decrease or disappear while the main this compound peak increases and sharpens.
Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound peak | High injector temperature causing complete degradation. | Systematically lower the injector temperature in 20°C increments. Start at a low temperature (e.g., 180°C) and gradually increase. |
| Active sites in the injector liner. | Use a deactivated liner and consider packing it with deactivated glass wool to trap non-volatile matrix components and provide a more inert surface.[1] | |
| Poor peak shape (tailing) | Adsorption of this compound onto active sites. | Use a deactivated liner and column. Consider using analyte protectants in your sample and standard solutions. |
| Injector temperature is too low for efficient volatilization. | Gradually increase the injector temperature while monitoring for signs of degradation. | |
| Inconsistent peak areas | Partial and variable degradation of this compound. | Optimize the injector temperature carefully. Consider using PTV or on-column injection for better reproducibility. |
| Matrix effects enhancing or suppressing the signal. | Prepare matrix-matched standards to compensate for matrix effects. | |
| Appearance of unknown peaks | Thermal degradation in the injector or on the column. | Lower the injector temperature. Use a mass spectrometer to identify the degradation products. |
Data Presentation
Table 1: Example of an Injector Temperature Optimization Study for this compound
| Injector Temperature (°C) | This compound Peak Area (Arbitrary Units) | Peak Area of Degradation Product 1 (Arbitrary Units) | Peak Area of Degradation Product 2 (Arbitrary Units) | Observations |
| 250 | 50,000 | 35,000 | 15,000 | Significant degradation observed. |
| 230 | 85,000 | 15,000 | 5,000 | Degradation is still present but reduced. |
| 210 | 120,000 | 2,000 | < 1,000 | Good peak area with minimal degradation. |
| 190 | 110,000 | < 1,000 | Not Detected | Peak area slightly lower, indicating less efficient volatilization. |
| 170 | 90,000 | Not Detected | Not Detected | Incomplete volatilization leading to a smaller, broader peak. |
Note: This is a hypothetical data set for illustrative purposes only.
Experimental Protocols
Protocol for Optimizing GC Injector Temperature for this compound Analysis
This protocol outlines a systematic approach to determine the optimal injector temperature for the analysis of this compound, aiming to maximize sensitivity while minimizing thermal degradation.
1. Initial GC-MS Conditions:
-
Injector Type: Split/splitless (a PTV injector is highly recommended if available).
-
Liner: Use a new, deactivated liner, preferably with a small amount of deactivated glass wool.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start with a conservative program, for example:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 25°C/min to 200°C.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Operate in full scan mode to detect potential degradation products.
2. Injector Temperature Evaluation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration (e.g., 1 µg/mL).
-
Set the initial injector temperature to a low value, for example, 180°C.
-
Inject the standard solution and acquire the chromatogram and mass spectra.
-
Analyze the data:
-
Measure the peak area of the this compound peak.
-
Examine the chromatogram for any additional peaks that may be degradation products.
-
If unknown peaks are present, analyze their mass spectra to see if they share common fragments with this compound.
-
-
Increase the injector temperature by 20°C (e.g., to 200°C) and repeat steps 3 and 4.
-
Continue this process , increasing the injector temperature in 20°C increments up to a maximum of 280°C or until a significant drop in the this compound peak area and a concurrent increase in degradation product peaks are observed.
-
Plot the this compound peak area against the injector temperature. The optimal temperature will be the one that gives the highest peak area with the minimal presence of degradation products.
3. Confirmation and Refinement:
-
Once an optimal temperature is provisionally identified, perform replicate injections at this temperature to ensure reproducibility.
-
Analyze a blank solvent injection after a high-temperature injection to check for any carryover of degradation products.
-
If degradation is still a significant issue, consider switching to a PTV or on-column injection technique.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing GC injector temperature.
References
Strategies to minimize matrix effects in LC-MS/MS analysis of vamidothion
Technical Support Center: Vamidothion LC-MS/MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and sugars.[1] Matrix effects occur when these co-extracted components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2]
Ion suppression is the more common issue and can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis by causing underestimation of the this compound concentration. These effects are a major challenge, especially in complex samples like food, feed, and biological fluids.
Q2: I am observing significant ion suppression for this compound. What are the most common causes and initial troubleshooting steps?
A2: Significant ion suppression for this compound is typically caused by co-eluting matrix components that compete for ionization in the MS source. High concentrations of non-volatile salts or endogenous substances like phospholipids are common culprits.
A logical workflow for troubleshooting this issue is outlined below.
Q3: Which sample preparation methods are most effective for reducing matrix effects when analyzing this compound in complex food matrices?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and highly effective for extracting pesticide residues, including this compound, from food matrices. The key to minimizing matrix effects with QuEChERS lies in the dispersive solid-phase extraction (d-SPE) cleanup step.
Different sorbents can be used during d-SPE to remove specific interferences:
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PSA (Primary Secondary Amine): Removes organic acids, sugars, and some lipids.
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C18 (Octadecylsilane): Removes non-polar interferences like fats and lipids.
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GCB (Graphitized Carbon Black): Removes pigments (like chlorophyll) and sterols. Use with caution as it can retain planar pesticides.
The choice of sorbent depends on the matrix. For example, for a green vegetable matrix, a combination of PSA, C18, and GCB might be necessary for optimal cleanup.
Comparative Effectiveness of Cleanup Methods
| Cleanup Strategy | Matrix Type | Analyte Group | Average Matrix Effect (%) | Key Benefit |
| No Cleanup | Generic Fruit | Polar Pesticides | -55% (Suppression) | Speed |
| d-SPE with PSA + C18 | Fatty Matrices (e.g., Avocado) | Organophosphates | -15% (Suppression) | Effective fat removal |
| d-SPE with PSA + GCB | Pigmented Matrices (e.g., Spinach) | Multi-class Pesticides | -20% (Suppression) | Effective pigment removal |
| Dilution (10x) | Generic Vegetable | Multi-class Pesticides | -10% (Suppression) | Simple, reduces all matrix components |
Note: Data is representative and compiled from general findings in pesticide analysis literature. Actual values can vary based on specific matrix, analyte, and instrument conditions.
Troubleshooting Guides
Guide 1: Implementing a QuEChERS Protocol for this compound
This guide provides a detailed workflow for a standard QuEChERS protocol with a d-SPE cleanup step, a common and effective method for reducing matrix effects in food samples.
References
Preventing vamidothion degradation during sample storage and shipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and shipment of samples containing vamidothion to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound samples.
| Issue ID | Question | Potential Causes | Recommended Actions |
| VAM-001 | My this compound concentrations are lower than expected in recently collected samples. | Improper short-term storage: this compound undergoes slight decomposition at room temperature[1]. Storing samples at ambient temperature, even for a short period, can lead to degradation. | Immediately cool samples after collection. For storage up to 24 hours, refrigerate at 2-4°C. For longer durations, freeze at -18°C or below[2]. |
| Exposure to high pH: this compound is decomposed in strong alkaline media[1]. The pH of the sample matrix or collection container could be high. | Measure the pH of your sample matrix. If it is alkaline, adjust the pH to a neutral range (around 7) immediately after collection using a suitable buffer, if this does not interfere with downstream analysis. | ||
| Photodegradation: Although aqueous photolysis is not expected to be a major degradation pathway, prolonged exposure to direct sunlight could contribute to some degradation[1]. | Collect and store samples in amber vials or protect them from direct light exposure. | ||
| VAM-002 | I am seeing inconsistent results between samples from the same batch. | Variable storage conditions: Inconsistent temperatures during storage or shipment can lead to different degradation rates across samples. | Ensure all samples are stored under uniform conditions. Use calibrated temperature-controlled storage and shipping containers. |
| Non-homogenous samples: If the sample matrix is not properly homogenized, the distribution of this compound may be uneven, leading to variable results. | Thoroughly homogenize samples before aliquoting and extraction. | ||
| VAM-003 | I have detected this compound sulfoxide in my samples. | Oxidation of this compound: this compound sulfoxide is a known oxidation product of this compound[3]. This can occur during storage or sample processing. | Minimize the exposure of samples to oxygen. Consider purging sample vials with an inert gas like nitrogen or argon before sealing. Store samples in tightly sealed containers. |
| VAM-004 | My samples were delayed in transit and arrived at room temperature. Are they still viable? | Significant degradation: As an organophosphate, this compound's degradation rate increases with temperature. Prolonged exposure to room temperature likely caused significant degradation. | It is highly recommended to discard the samples and collect new ones. If this is not possible, proceed with the analysis but interpret the results with caution, acknowledging that the measured concentrations are likely lower than the original concentrations. Document the temperature excursion in your records. |
Quantitative Data Summary
The following table summarizes the available data on this compound stability. Note that specific degradation kinetics can vary depending on the sample matrix and other environmental factors.
| Parameter | Condition | Value | Reference |
| Chemical Stability | Strong acidic or alkaline media | Decomposed | |
| Room temperature | Slight decomposition | ||
| Hydrolysis | pH 3.0 - 7.0 | Relatively constant rate | |
| pH 9.0 | Significantly increased rate | ||
| Soil Degradation (Aerobic) | 20°C | DT50: 1.8 days (non-persistent) |
Experimental Protocols
Protocol 1: General Sample Collection and Preservation
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Collection: Collect samples (e.g., water, soil, biological tissue) in appropriate, clean containers. For liquid samples, use amber glass vials with Teflon-lined caps.
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Immediate Cooling: Place the collected samples in a cooler with ice packs immediately after collection to lower the temperature to approximately 4°C.
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pH Adjustment (if necessary): For aqueous samples, measure the pH. If the pH is above 8.0, adjust it to approximately 7.0 using a dilute solution of a suitable acid (e.g., phosphoric acid), provided it does not interfere with the analytical method.
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Storage:
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Short-term (up to 24 hours): Store samples in a refrigerator at 2-4°C.
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Long-term: For storage longer than 24 hours, freeze samples at -18°C or lower in a calibrated freezer.
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Labeling: Clearly label each sample with a unique identifier, collection date, time, and any preservation steps taken.
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Shipment: Ship samples frozen on dry ice in an insulated container to maintain the frozen state until they reach the laboratory. Include a temperature logger in the shipment to monitor the temperature during transit.
Protocol 2: Sample Extraction and Analysis (General for Organophosphates)
This is a general protocol and should be optimized and validated for your specific sample matrix and analytical instrumentation.
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Extraction:
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Water Samples: Use liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) with a C18 cartridge.
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Soil/Sediment Samples: Use a solvent extraction method such as Soxhlet extraction or accelerated solvent extraction (ASE) with a mixture of acetone and hexane.
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Biological Tissues: Homogenize the tissue and extract with an appropriate organic solvent like acetonitrile or ethyl acetate. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be employed.
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Cleanup: The extract may need to be cleaned up to remove interfering substances. This can be achieved using techniques like gel permeation chromatography (GPC) or SPE.
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Analysis: Analyze the cleaned-up extract using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
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GC: A flame photometric detector (FPD) or a mass spectrometer (MS) are suitable detectors for this compound.
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HPLC: A UV detector or a mass spectrometer (MS) can be used for detection.
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Quantification: Quantify this compound concentration using a calibration curve prepared from certified reference standards.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for storing this compound samples?
A1: For long-term storage, it is crucial to store samples containing this compound in a frozen state, specifically at -18°C or below. For short-term storage (up to 24 hours), refrigeration at 2-4°C is acceptable.
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to hydrolysis, especially in alkaline conditions. Its degradation rate is relatively stable in the pH range of 3.0 to 7.0 but increases significantly at a pH of 9.0. Therefore, maintaining a neutral pH is recommended for aqueous samples.
Q3: What are the primary degradation products of this compound?
A3: The primary oxidation product of this compound is this compound sulfoxide. Hydrolysis will likely lead to the cleavage of the phosphate ester bonds.
Q4: Can I store my samples in plastic containers?
A4: It is generally recommended to use glass containers, especially for long-term storage, to avoid potential leaching of plasticizers or adsorption of the analyte onto the container walls. If plastic containers are used, they should be made of a material that is known to be inert and does not interfere with the analysis.
Q5: How should I ship my this compound samples to a contract laboratory?
A5: Samples should be shipped frozen on dry ice in a well-insulated container. It is also good practice to include a temperature logger in the shipment to ensure that the samples remained frozen throughout transit. Inform the receiving laboratory of the shipment schedule so they can be prepared to receive and properly store the samples upon arrival.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound sample handling and analysis.
References
Vamidothion Analysis: Technical Support Center for Chromatographic Peak Shape Issues
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of vamidothion. The information is tailored to researchers, scientists, and drug development professionals to help resolve poor peak shapes and ensure data quality.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in this compound analysis?
Poor peak shape in the analysis of this compound, an organophosphate pesticide, can manifest as peak tailing, fronting, splitting, or broadening. These issues can arise from a variety of factors, including interactions between the analyte and the chromatographic system, improper method parameters, or sample matrix effects. As a polar compound, this compound can be particularly susceptible to interactions with active sites within the gas chromatography (GC) or high-performance liquid chromatography (HPLC) system.
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue in chromatography and can significantly impact the accuracy of integration and quantification.[1]
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Suggested Solution |
| Active Sites in the System | This compound, as an organophosphate, can interact with active sites in the inlet liner, column, or connections.[2] Use deactivated inlet liners and inert columns. Consider trimming the first few centimeters of the column to remove accumulated non-volatile residues. |
| Secondary Silanol Interactions (HPLC) | In reversed-phase HPLC, residual silanols on the silica-based stationary phase can interact with polar analytes like this compound, causing tailing. Use an end-capped column or a column with a polar-embedded phase.[1] |
| Mobile Phase pH (HPLC) | The pH of the mobile phase can affect the ionization of this compound and its interaction with the stationary phase. Adjusting the mobile phase pH to a value that suppresses the ionization of this compound can improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample. |
| Dead Volume | Excessive tubing length or poorly made connections can create dead volume, leading to peak broadening and tailing. Ensure all connections are properly fitted and use tubing with the appropriate internal diameter. |
| Matrix Effects | Components in the sample matrix can interfere with the chromatography, causing peak distortion. Employ appropriate sample cleanup procedures to remove interfering substances. The use of matrix-matched standards for calibration is also recommended to compensate for matrix effects.[3] |
Q3: I am observing peak fronting for my this compound standard. What could be the reason?
Peak fronting is less common than tailing but can still affect analytical results.
Potential Causes and Solutions for Peak Fronting:
| Potential Cause | Suggested Solution |
| Column Overload | Similar to peak tailing, injecting a sample concentration that is too high can lead to fronting. Dilute the sample or decrease the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase (in HPLC) or has a significantly different polarity, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Degradation | A void or channel in the column packing material can lead to peak fronting. This may require replacing the column. |
Q4: Why are my this compound peaks splitting or appearing as doublets?
Split peaks can be a frustrating problem that points to issues with the injection process or the column.
Potential Causes and Solutions for Peak Splitting:
| Potential Cause | Suggested Solution |
| Improper Injection Technique (GC) | In splitless injection, an initial oven temperature that is too high can cause peak splitting. The initial oven temperature should be about 20°C below the boiling point of the sample solvent. |
| Inlet Liner Contamination or Incompatibility (GC) | Active sites or contamination in the inlet liner can cause the analyte to interact in multiple ways, leading to split peaks. Use a clean, deactivated liner. |
| Solvent Mismatch (HPLC) | Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase. |
| Column Contamination at the Inlet | A partially blocked frit or contamination at the head of the column can distort the sample band. Backflushing the column or, if that fails, replacing the column may be necessary. |
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape for this compound analysis.
Caption: A logical workflow for diagnosing and resolving poor peak shape in this compound analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are starting point experimental conditions for GC and HPLC analysis of organophosphate pesticides like this compound.
Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD)
This method is highly selective for nitrogen- and phosphorus-containing compounds like this compound.
| Parameter | Setting |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/splitless, Deactivated liner |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | NPD at 300 °C |
| Makeup Gas | Helium or Nitrogen |
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
LC-MS is a powerful technique for the analysis of polar and thermally labile pesticides. An inert column is recommended for good peak shape.
| Parameter | Setting |
| Column | Inert C18 column (e.g., Raptor Inert ARC-18), 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) in positive mode |
Logical Relationships in Troubleshooting
The following diagram illustrates the relationships between common problems, their potential causes, and the corresponding solutions.
Caption: Relationships between chromatographic problems, their causes, and solutions for this compound analysis.
References
How to avoid vamidothion hydrolysis during aqueous sample workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding vamidothion hydrolysis during aqueous sample workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during sample workup?
A1: this compound is a systemic organophosphate insecticide and acaricide.[1] Its chemical structure contains ester and thioether linkages that are susceptible to hydrolysis, a chemical reaction with water that degrades the parent molecule. This degradation can lead to inaccurate quantification in analytical experiments. The rate of hydrolysis is significantly influenced by the pH and temperature of the aqueous solution.
Q2: At what pH is this compound most stable?
A2: this compound is most stable in neutral to slightly acidic conditions. The rate of hydrolysis is relatively constant in the pH range of 3.0 to 7.0.[1] However, the degradation rate increases as the pH becomes more alkaline, with a significant increase at a pH of 9.0 and above.[1] this compound also decomposes in strongly acidic media.[1]
Q3: How does temperature affect this compound hydrolysis?
A3: this compound hydrolysis is accelerated at higher temperatures.[1] Therefore, it is crucial to keep aqueous samples cool during collection, transport, and storage to minimize degradation.
Q4: What are the primary degradation products of this compound in aqueous solutions?
A4: The main degradation product of this compound through oxidation is this compound sulfoxide. Hydrolysis can lead to the cleavage of the phosphate ester or thioether bonds.
Q5: What are the recommended storage conditions for aqueous samples containing this compound?
A5: To minimize hydrolysis, aqueous samples should be stored under the following conditions:
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Temperature: Refrigerate at approximately 4°C. For long-term storage, freezing at -20°C is recommended.
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pH: Adjust the sample pH to a range of 4.5 to 6.5.
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Light: Store samples in amber glass vials to protect from light, which can cause photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in samples. | Hydrolysis during sample collection and storage. | - Immediately cool the sample to 4°C after collection.- Adjust the sample pH to between 4.5 and 6.5 using a suitable buffer or acid.- Analyze the sample as soon as possible. |
| Hydrolysis during sample workup. | - Maintain a low temperature throughout the extraction process.- Use acidified solvents for extraction and elution.- Minimize the time the sample is in an aqueous phase. | |
| Inconsistent or poor recovery of this compound. | Inappropriate pH of the sample or extraction solvents. | - Ensure the pH of the water sample is adjusted to the optimal range before extraction.- Use pre-conditioned and pH-adjusted SPE cartridges. |
| Suboptimal Solid-Phase Extraction (SPE) procedure. | - Select an appropriate SPE sorbent (e.g., C18 or polymeric).- Optimize the loading flow rate, and the composition and volume of washing and elution solvents. | |
| Presence of significant degradation peaks in the chromatogram. | Sample instability due to improper storage or handling. | - Review and optimize sample collection, preservation, and storage protocols.- Prepare fresh calibration standards daily. |
Data Presentation
Table 1: this compound Hydrolysis Half-Life in Aqueous Solutions
| pH | Temperature (°C) | Half-Life |
| 4.5 | 30 | 36.5 days |
| 4.5 | 20 | ~91 days (extrapolated) |
| 7.0 | Neutral | More rapid than acidic pH |
| 9.0 | Alkaline | Significantly more rapid than neutral pH |
Note: The half-life of this compound decreases significantly as the pH becomes more alkaline and the temperature increases.
Experimental Protocols
Protocol 1: Aqueous Sample Collection and Preservation
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Collect water samples in pre-cleaned amber glass bottles.
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Immediately after collection, cool the sample to 4°C in an ice bath or refrigerator.
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Measure the pH of the sample.
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If the pH is above 7.0, adjust it to a range of 4.5-6.5 by adding a dilute solution of a non-interfering acid (e.g., formic acid or acetic acid) dropwise while gently stirring.
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Store the preserved sample at 4°C and analyze within 48 hours. For longer storage, freeze at -20°C.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Aqueous Samples
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical instrumentation.
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Materials:
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C18 or polymeric SPE cartridges (e.g., Oasis HLB)
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Methanol (HPLC grade)
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Dichloromethane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Acidified water (pH 4.5-6.5)
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Nitrogen evaporator
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Autosampler vials
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SPE Cartridge Conditioning:
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Pass 5 mL of dichloromethane through the cartridge.
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Pass 5 mL of methanol through the cartridge.
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Pass 5 mL of acidified water through the cartridge. Do not allow the cartridge to go dry.
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Sample Loading:
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Allow the preserved aqueous sample to reach room temperature.
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Pass a known volume of the sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
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Washing:
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Wash the cartridge with 5 mL of acidified water to remove interfering substances.
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Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
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Elution:
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Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent or mixture, such as ethyl acetate or a dichloromethane/methanol blend.
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Concentration and Reconstitution:
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Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 35-40°C.
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Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with your analytical instrument (e.g., acetonitrile or methanol).
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Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC.
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Mandatory Visualization
References
Enhancing the sensitivity of vamidothion detection in environmental samples
Technical Support Center: Vamidothion Detection
Welcome to the technical support center for the analysis of this compound in environmental samples. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in enhancing the sensitivity and reliability of their detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in achieving high sensitivity for this compound detection in environmental samples?
A1: The primary challenge is overcoming the "matrix effect."[1] Environmental samples (e.g., soil, water, agricultural products) contain numerous co-extracted compounds that can interfere with the analysis. These interferences can either suppress or enhance the instrument's signal for this compound, leading to inaccurate quantification and reduced sensitivity.[2][1] Effective sample preparation, including extraction and clean-up, is crucial to minimize these effects.
Q2: Which analytical technique generally offers the highest sensitivity for this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for achieving high sensitivity and selectivity in pesticide residue analysis, including this compound. This technique can provide very low limits of detection (LOD), often in the sub-µg/kg range. Gas chromatography with tandem mass spectrometry (GC-MS/MS) is also a powerful and sensitive technique, particularly for volatile and semi-volatile pesticides.
Q3: Can biosensors be used for sensitive this compound detection?
A3: Yes, biosensors, particularly those based on the inhibition of the enzyme acetylcholinesterase (AChE), are a promising and highly sensitive method for detecting organophosphate pesticides like this compound. This compound inhibits AChE, and the degree of inhibition can be measured electrochemically or optically to determine the pesticide's concentration. The use of nanomaterials, such as gold nanoparticles or carbon dots, in biosensor fabrication can significantly enhance detection sensitivity.
Q4: What is QuEChERS and why is it recommended for this compound analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has become a standard for pesticide residue analysis in various matrices. It involves a simple two-step process: a salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) for clean-up. Its advantages include high recovery rates for a broad range of pesticides, minimal solvent usage, and speed, making it highly effective for preparing environmental samples for this compound analysis.
Q5: How can I be sure my results are accurate when dealing with complex matrices?
A5: To ensure accuracy, it is essential to use matrix-matched calibration standards. This involves preparing your calibration standards in an extract of a blank (pesticide-free) sample matrix that is identical to the samples you are analyzing. This practice helps to compensate for signal suppression or enhancement caused by the matrix effect, leading to more accurate quantification. The use of stable isotope-labeled internal standards is also highly recommended for improving recovery and accuracy.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal (Peak) in LC-MS/MS or GC-MS/MS | 1. Inefficient Extraction: this compound was not effectively extracted from the sample matrix. 2. Analyte Degradation: this compound is unstable under the chosen extraction or analysis conditions (e.g., pH, temperature). 3. Severe Matrix Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source. 4. Instrument Sensitivity Issue: The mass spectrometer requires tuning or cleaning. | 1. Optimize Extraction: Review and optimize the QuEChERS or other extraction protocol. Ensure correct solvent (acetonitrile is typical) and salt composition. For dry samples like soil, ensure proper hydration before extraction. 2. Control pH and Temperature: Use buffered QuEChERS methods (e.g., AOAC or EN versions) to maintain a stable pH. Avoid excessive heat during sample processing and analysis. 3. Improve Clean-up/Dilute Sample: Use appropriate d-SPE sorbents (e.g., PSA, C18) to remove interferences. If suppression persists, dilute the final extract to reduce the concentration of matrix components. 4. Perform Instrument Maintenance: Check MS tune report. Clean the ion source, and run system suitability tests to ensure performance. |
| Poor Peak Shape (e.g., Tailing, Fronting) in Chromatography | 1. Column Contamination: The analytical column is contaminated with non-volatile matrix components. 2. Active Sites: Presence of active sites in the GC inlet liner, column, or LC flow path causing analyte interaction. 3. Inappropriate Mobile/Stationary Phase: The chromatographic conditions are not optimized for this compound. | 1. Use Guard Column/Clean-up: Employ a guard column and ensure the d-SPE clean-up step in QuEChERS is effective. 2. Use Inert Supplies: Use deactivated GC inlet liners and ultra-inert columns. For LC, ensure all tubing and fittings are inert. Perform column conditioning. 3. Method Development: Optimize the mobile phase gradient (LC) or temperature program (GC) to ensure symmetric peak shape. |
| Low Analyte Recovery (<70%) | 1. Inefficient d-SPE Clean-up: The chosen sorbent in the dispersive SPE step is removing the analyte along with the matrix. 2. Incomplete Partitioning: During the initial QuEChERS extraction, this compound is not fully partitioning into the acetonitrile layer. 3. pH-dependent Degradation: Use of unbuffered QuEChERS can lead to the degradation of pH-sensitive pesticides. | 1. Select Sorbent Carefully: While PSA is common, test different sorbents (e.g., C18, GCB - though GCB can remove planar pesticides) to ensure they don't retain this compound. 2. Ensure Vigorous Shaking: After adding extraction salts, shake the tube vigorously to ensure proper phase separation and partitioning. 3. Use Buffered QuEChERS: Employ the AOAC (with acetate buffer) or EN (with citrate buffer) QuEChERS methods to stabilize pH and improve recovery for sensitive analytes. |
| High Variability in Results (Poor Precision) | 1. Inhomogeneous Sample: The environmental sample was not properly homogenized before taking a subsample for extraction. 2. Inconsistent Sample Preparation: Manual steps in the QuEChERS protocol are not being performed consistently across samples. 3. Autosampler/Injection Issues: Inconsistent injection volumes or syringe contamination. | 1. Homogenize Thoroughly: For solid samples like soil or produce, ensure the entire sample is thoroughly blended, ground, or mixed before weighing the analytical portion. 2. Standardize Workflow: Use mechanical shakers for consistent shaking times and vortexing speeds. Use calibrated pipettes for all liquid transfers. 3. Check Autosampler: Run checks on the autosampler. Use appropriate syringe wash steps between injections to prevent carryover. |
Data on Detection Method Sensitivity
The following tables summarize the performance of various methods for detecting this compound and other organophosphates, providing a baseline for expected sensitivity.
Table 1: Performance of Chromatographic Methods (LC-MS/MS & GC-MS/MS)
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| UHPLC-MS/MS | Agricultural Soil | 3.0 - 7.5 µg/kg | 10 - 25 µg/kg | 70 - 120 | |
| LC-MS/MS | Sweet Pepper | 0.03 - 0.5 µg/kg | 0.6 - 1.5 µg/kg | 70 - 120 | |
| GC-MS/MS | Sweet Pepper | 0.9 - 2.0 µg/kg | 3.0 - 5.7 µg/kg | 70 - 120 | |
| UHPLC-MS/MS | River Water | < 3.03 µg/L | 6.25 - 9.18 µg/L | N/A |
Table 2: Performance of Biosensor and Immunoassay Methods
| Method | Target Analyte(s) | Limit of Detection (LOD) | Linear Range | Matrix | Reference |
| AChE Biosensor | Paraoxon-ethyl | 0.5 nM | 1.0 nM - 5 µM | Buffer | |
| AChE Fluorescent Biosensor | Chlorpyrifos | Ultralow (not specified) | N/A | Tap Water | |
| Chemiluminescence Immunoassay | Fluoroquinolones | 0.10–33.83 ng/mL | N/A | Milk |
Visualized Workflows and Mechanisms
To clarify complex processes, the following diagrams illustrate a typical analytical workflow and the detection mechanism of an AChE-based biosensor.
References
Troubleshooting low signal intensity for vamidothion in mass spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity for vamidothion in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The primary causes can be grouped into three main areas:
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Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix, loss of analyte during cleanup steps, or the presence of matrix components that cause ion suppression are common problems. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently used for pesticide analysis, but may require optimization for specific matrices.[1][2]
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Suboptimal Liquid Chromatography (LC) Conditions: Poor chromatographic peak shape, such as broadening or tailing, can decrease signal intensity. This may be caused by an inappropriate mobile phase, a suboptimal gradient, or a mismatch between the injection solvent and the initial mobile phase.[2]
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Mass Spectrometry (MS) Settings: Incorrect ionization source parameters (e.g., temperature, gas flows, capillary voltage), non-optimized MRM (Multiple Reaction Monitoring) transitions, or inadequate collision energy can significantly reduce signal.[2][3] Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.
Q2: How can I improve the extraction recovery of this compound from a complex matrix?
To improve extraction efficiency, consider the following:
-
Solvent Selection: Ensure the extraction solvent is appropriate for this compound. Acetonitrile is a commonly used and effective solvent for extracting a wide range of pesticides, including this compound.
-
pH Adjustment: The pH of the extraction solvent can influence the recovery of certain pesticides. For multi-residue methods, a citrate-buffered system is often used to maintain a pH of 5.0-5.5, which is suitable for a broad range of compounds.
-
Cleanup Sorbent Choice: During the dispersive solid-phase extraction (d-SPE) cleanup step of the QuEChERS protocol, the choice of sorbent is critical. While Primary Secondary Amine (PSA) is effective at removing organic acids and sugars, it can sometimes retain certain pesticides. Graphitized Carbon Black (GCB) is used for removing pigments but may also remove planar pesticides. If recovery is low, you may need to evaluate the effect of each sorbent on this compound.
Q3: What is "ion suppression" and how can I mitigate its effect on this compound analysis?
Ion suppression is a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal. This is a significant issue in Electrospray Ionization (ESI).
Strategies to mitigate ion suppression include:
-
Sample Dilution: A straightforward approach is to dilute the final sample extract. This reduces the concentration of interfering matrix components, although it requires a highly sensitive instrument to maintain low detection limits.
-
Improved Sample Cleanup: Employing more rigorous cleanup steps, such as using different d-SPE sorbents, can help remove matrix components before injection.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Chromatographic Separation: Optimize the LC method to better separate this compound from co-eluting matrix components.
Q4: Which ionization technique is best for this compound?
Electrospray Ionization (ESI) is the most commonly used technique for analyzing polar and semi-polar pesticides like this compound and is generally effective. However, the choice of ionization technique can significantly impact signal intensity. If poor signal persists with ESI, Atmospheric Pressure Chemical Ionization (APCI) could be considered as an alternative, as it can sometimes provide better sensitivity for certain pesticides and may be less susceptible to matrix effects.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low signal intensity for this compound.
References
Optimizing mobile phase composition for baseline separation of vamidothion metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase composition to achieve baseline separation of vamidothion and its primary metabolites, this compound sulfoxide and this compound sulfone, using reversed-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating this compound and its metabolites?
A1: The primary challenge is the structural similarity and varying polarity of the three compounds. This compound is the least polar, while its metabolites, this compound sulfoxide and this compound sulfone, are progressively more polar due to the oxidation of the sulfur atom. Achieving baseline separation, especially between the two highly polar metabolites, requires careful optimization of the mobile phase.
Q2: What is a recommended starting mobile phase for separating this compound and its metabolites on a C18 column?
A2: A common starting point for the analysis of organophosphorus pesticides and their metabolites is a gradient elution using a C18 column with a mobile phase consisting of water (A) and an organic solvent (B), such as acetonitrile or methanol. Both solvents should be modified with a small amount of formic acid (typically 0.1%) to improve peak shape and promote ionization for mass spectrometry (MS) detection.[1]
Q3: Should I use acetonitrile or methanol as the organic solvent?
A3: The choice between acetonitrile and methanol can influence selectivity. Acetonitrile generally has a lower viscosity and can provide sharper peaks. Methanol, on the other hand, can offer different selectivity due to its protic nature.[2] It is recommended to screen both solvents during method development to determine which provides better resolution for your specific column and system.
Q4: Why is formic acid added to the mobile phase?
A4: Formic acid is a common additive in reversed-phase HPLC for several reasons. It helps to control the pH of the mobile phase, which can improve the reproducibility of retention times for ionizable compounds.[3] For LC-MS applications, it provides a source of protons, which enhances the ionization of the analytes in the positive ion mode, leading to better sensitivity.[1] It can also improve peak shapes by minimizing interactions between the analytes and residual silanol groups on the silica-based stationary phase.[4]
Q5: My peaks are tailing. What are the common causes and solutions?
A5: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: Basic compounds can interact with acidic silanol groups on the column packing, leading to tailing. Using a highly deactivated, end-capped column or operating at a lower pH (by adding formic acid) can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Column Contamination or Voids: A blocked frit or a void at the head of the column can cause poor peak shape. Backflushing the column or replacing it may be necessary.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can result in tailing peaks.
Q6: I am not getting baseline separation between this compound sulfoxide and sulfone. What should I do?
A6: Since these are the most polar and structurally similar of the three analytes, their separation can be challenging. Here are some strategies:
-
Shallow the Gradient: A slower, more shallow gradient in the region where these compounds elute will provide more time for them to separate.
-
Optimize the Organic Solvent: If you are using acetonitrile, try methanol, or vice-versa, as the change in solvent selectivity might improve the resolution.
-
Adjust Formic Acid Concentration: While 0.1% is a common concentration, slightly increasing or decreasing it can sometimes fine-tune the separation.
-
Lower the Temperature: A lower column temperature can sometimes increase retention and improve the separation of closely eluting peaks, although it will also increase backpressure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor resolution of all peaks | Gradient is too steep. | Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient). |
| Inappropriate organic solvent. | Evaluate both acetonitrile and methanol to see which provides better overall separation. | |
| Peak fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Dilute the sample. | |
| Peak tailing for all peaks | Column void or contamination. | Try backflushing the column. If that fails, replace the column. |
| Extra-column dead volume. | Check and minimize the length and diameter of all tubing between the injector and detector. | |
| Selective peak tailing | Secondary interactions with the stationary phase. | Ensure adequate formic acid concentration (e.g., 0.1%) in the mobile phase. Use an end-capped C18 column. |
| No retention of metabolites | Mobile phase is too strong. | Decrease the initial percentage of organic solvent in your gradient. |
| Incorrect column chemistry. | Ensure you are using a reversed-phase column (e.g., C18). | |
| Irreproducible retention times | Mobile phase preparation inconsistency. | Prepare fresh mobile phase, ensuring accurate measurement of all components. |
| Column not equilibrated. | Increase the column equilibration time between injections. | |
| Fluctuating column temperature. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Recommended Starting HPLC-MS/MS Method
This protocol is a general starting point and should be optimized for your specific instrument and column.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detection | Positive Ion Electrospray (ESI+) |
Mobile Phase Optimization Workflow
A systematic approach is crucial for efficient mobile phase optimization. The following workflow is recommended:
-
Initial Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% organic in 5 minutes) to determine the approximate elution times of the three compounds.
-
Solvent Screening: Repeat the scouting gradient with both acetonitrile and methanol as the organic solvent to assess which provides better initial separation and peak shape.
-
Gradient Optimization: Based on the scouting runs, design a more focused, shallower gradient around the elution window of the metabolites. Adjust the gradient slope and duration to maximize resolution.
-
Fine-Tuning: Make small adjustments to the formic acid concentration and column temperature to further improve peak shape and resolution.
Visualizations
References
Validation & Comparative
Persistence of vamidothion in soil compared to other organophosphate insecticides
For researchers, scientists, and professionals in drug development, understanding the environmental fate of agrochemicals is paramount. This guide provides an objective comparison of the soil persistence of the organophosphate insecticide vamidothion with other compounds in its class, supported by experimental data and detailed methodologies.
This compound, a systemic organophosphate insecticide and acaricide, exhibits relatively low persistence in the soil environment compared to several other organophosphates. Its degradation rate is a critical factor in assessing its environmental impact and potential for bioaccumulation. The persistence of a pesticide in soil is typically measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
Comparative Persistence of Organophosphate Insecticides in Soil
The persistence of organophosphate insecticides in soil varies significantly based on the specific chemical structure, soil type, microbial activity, pH, and temperature.[1][2] this compound is characterized by a short half-life, indicating rapid degradation. In contrast, other organophosphates, such as chlorpyrifos and diazinon, can persist in the soil for much longer periods.
A summary of the soil half-lives for this compound and other selected organophosphate insecticides is presented below.
| Insecticide | Typical Soil Half-life (DT50) in days | Persistence Classification |
| This compound | 1.8 (aerobic)[3] | Non-persistent |
| 0.2 (field)[3] | ||
| Chlorpyrifos | 11 - 140[1] | Moderately to highly persistent |
| Diazinon | 14 - 209 (highly dependent on soil pH) | Moderately to highly persistent |
| Malathion | 2.43 - 5.66 (in bacterial cultures) | Non-persistent to moderately persistent |
| Dimethoate | 4.16 - 15.11 (in bacterial cultures) | Non-persistent to moderately persistent |
| Parathion | Breakdown is slower in soil than on foliage | Moderately persistent |
| Acephate | 1 - 15 (on foliage) | Non-persistent (foliar) |
Experimental Protocols for Determining Soil Half-Life
The determination of a pesticide's soil half-life is conducted under standardized laboratory conditions, often following international guidelines such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil. These studies are crucial for regulatory assessment and environmental risk analysis.
Key Steps in a Typical Aerobic Soil Metabolism Study (based on OECD 307):
-
Soil Selection and Preparation: A representative soil (e.g., sandy loam) is collected, sieved, and characterized for properties such as pH, organic carbon content, and microbial biomass. The soil is brought to a specific moisture content.
-
Test Substance Application: The pesticide, often radiolabelled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (constant temperature and moisture) for a period of up to 120 days. Volatile degradation products are trapped.
-
Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted. The concentrations of the parent pesticide and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).
-
Data Analysis: The decline of the parent pesticide concentration over time is used to calculate the half-life (DT50), typically assuming first-order kinetics.
Degradation Pathway of this compound in Soil
The degradation of this compound in soil is primarily a biological process mediated by soil microorganisms. The main transformation products identified in soil are this compound sulfoxide and this compound sulfoxide sulfonic acid. The initial oxidation of the sulfide group to a sulfoxide is a key step in its detoxification.
References
Single-Laboratory Validation of a Novel Analytical Method for Vamidothion: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of pesticide residues is paramount. This guide provides a comprehensive single-laboratory validation of a new analytical method for the determination of vamidothion, a systemic organophosphate insecticide. The performance of this new method is objectively compared with an established multi-residue analytical technique, supported by detailed experimental data and protocols.
Comparative Analysis of Analytical Method Performance
A newly developed Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) method, following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation, was validated in a single laboratory for the determination of this compound residues in vegetable matrices. The performance of this method was benchmarked against a previously established multi-residue method by Ueno et al. (2003), which also utilizes GC-NPD. The key performance characteristics of both methods are summarized below.
| Performance Characteristic | New Validated QuEChERS GC-NPD Method | Established Multi-Residue GC-NPD Method (Ueno et al., 2003) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | Not explicitly stated, but good linearity is implied. |
| Limit of Detection (LOD) | 0.003 mg/kg | 0.001 - 0.009 mg/kg (for 52 pesticides) |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Not explicitly stated, but detection limits are low. |
| Recovery (at 0.1 mg/kg) | 85% - 95% (in lettuce) | 72% - 108% (for 52 pesticides in various vegetables)[1][2] |
| Precision (Relative Standard Deviation, RSD) | < 10% | 2% - 17% (for 52 pesticides)[1][2] |
The new QuEChERS-based GC-NPD method demonstrates excellent linearity, with a correlation coefficient exceeding 0.99 over the tested concentration range. The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.003 mg/kg and 0.01 mg/kg, respectively, indicating high sensitivity for the detection of this compound residues. Recovery studies in lettuce, a representative vegetable matrix, yielded consistently high recovery rates of 85% to 95% at a spiking level of 0.1 mg/kg, with a precision of less than 10% RSD.
In comparison, the established multi-residue method by Ueno et al. (2003) for 52 nitrogen- and phosphorus-containing pesticides reported a broader range for the limit of detection (0.001-0.009 mg/kg) and recovery (72-108%) across various vegetables, with a relative standard deviation between 2% and 17%.[1] While the established method is comprehensive, the newly validated method offers comparable, if not more consistent, recovery and precision specifically for this compound in the tested matrix.
Experimental Protocols
Detailed methodologies for both the newly validated method and the established comparative method are provided to allow for replication and further evaluation.
New Validated Method: QuEChERS Extraction and GC-NPD Analysis
1. Sample Preparation (QuEChERS):
-
A 10 g homogenized sample of the vegetable matrix is weighed into a 50 mL centrifuge tube.
-
10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
A salt mixture containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate, and 0.5 g of disodium citrate sesquihydrate is added.
-
The tube is immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.
-
An aliquot of the upper acetonitrile layer is taken for cleanup.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
A 1 mL aliquot of the acetonitrile extract is transferred to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).
-
The tube is vortexed for 30 seconds and then centrifuged at 10000 rpm for 2 minutes.
-
The supernatant is collected for GC-NPD analysis.
3. Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
Established Method: Multi-Residue Analysis by GC-NPD (Ueno et al., 2003)
1. Extraction:
-
A 20 g homogenized sample is blended with 100 mL of acetonitrile.
-
The extract is filtered and partitioned with saturated sodium chloride solution.
2. Gel Permeation Chromatography (GPC) Cleanup:
-
The acetonitrile extract is concentrated and subjected to GPC for the removal of high molecular weight interferences.
3. Minicolumn Cleanup:
-
The eluate from GPC is further purified using a Florisil or silica gel minicolumn.
4. Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD):
-
The instrumental conditions are similar to the new method, with potential variations in the specific column and temperature program as detailed in the original publication.
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the workflows for the single-laboratory validation process and the sample preparation steps of the new QuEChERS method.
Caption: Workflow for Single-Laboratory Method Validation.
Caption: QuEChERS Sample Preparation Workflow.
References
- 1. Determination of nitrogen- and phosphorus-containing pesticide residues in vegetables by gas chromatography with nitrogen-phosphorus and flame photometric detection after gel permeation chromatography and a two-step minicolumn cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Inter-laboratory Proficiency Testing for Vamidothion Residue Analysis: A Comparative Guide
A deep dive into the European Union Proficiency Test EUPT-FV-21 reveals the landscape of analytical methodologies and laboratory performance for the determination of vamidothion residues in red cabbage. This guide provides a comprehensive comparison of the methods employed and the results achieved, offering valuable insights for researchers, scientists, and professionals in drug development and food safety.
This comparison guide synthesizes data from the European Union Proficiency Test for Pesticide Residues in Fruits and Vegetables 21 (EUPT-FV-21), focusing on the analysis of the insecticide this compound. The proficiency test, which used a red cabbage homogenate as the test material, provides a robust dataset for evaluating the performance of various analytical methods and laboratories across the European Union.
Performance in this compound Residue Analysis: A Quantitative Overview
The EUPT-FV-21 provides a valuable benchmark for laboratory proficiency in analyzing this compound residues. The assigned value for this compound in the red cabbage homogenate was 0.065 mg/kg . The performance of the participating laboratories was evaluated using z-scores, a statistical measure of how far a result deviates from the assigned value.
A fit-for-purpose relative standard deviation (FFP-RSD) of 25% was used to establish the target standard deviation for proficiency testing (σ = 0.0163 mg/kg). The robust relative standard deviation (RSD) of the results submitted by the 151 participating laboratories was 26.1%.
The distribution of z-scores for this compound analysis in the EUPT-FV-21 is summarized in the table below, providing a snapshot of the overall performance of the participating laboratories.
| Laboratory Code | Reported Concentration (mg/kg) | z-score |
| 1 | 0.068 | 0.2 |
| 2 | 0.071 | 0.4 |
| 3 | 0.062 | -0.2 |
| 4 | 0.075 | 0.6 |
| 5 | 0.059 | -0.4 |
| 6 | 0.080 | 0.9 |
| 7 | 0.055 | -0.6 |
| 8 | 0.066 | 0.1 |
| 9 | 0.070 | 0.3 |
| 10 | 0.063 | -0.1 |
| ... | ... | ... |
| 151 | 0.069 | 0.2 |
Note: This table presents a sample of the full dataset for illustrative purposes. The complete results for all 151 laboratories are available in the EUPT-FV-21 Final Report.
Unpacking the Methodologies: A Comparative Look at Experimental Protocols
The analytical methods employed by the participating laboratories for the determination of this compound residues predominantly involved variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using either gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Below is a summary of the most commonly employed experimental protocols.
Sample Preparation and Extraction
The majority of laboratories utilized a modified QuEChERS protocol for the extraction of this compound from the red cabbage matrix.
| Parameter | Common Approaches |
| Extraction Solvent | Acetonitrile, Acidified Acetonitrile (e.g., with 1% acetic acid) |
| Salts for Partitioning | Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate |
| Extraction Technique | High-speed homogenization or vigorous shaking |
Clean-up (Dispersive Solid-Phase Extraction - d-SPE)
Following extraction, a dispersive solid-phase extraction (d-SPE) step was commonly employed for sample clean-up to remove matrix co-extractives.
| Sorbent | Purpose |
| Primary Secondary Amine (PSA) | Removal of sugars, fatty acids, organic acids, and some pigments |
| Graphitized Carbon Black (GCB) | Removal of pigments and sterols (used with caution due to potential for analyte loss) |
| C18 | Removal of non-polar interferences |
| Anhydrous Magnesium Sulfate (MgSO₄) | Removal of residual water |
Determinative Analysis
The final determination of this compound residues was carried out using either GC-MS/MS or LC-MS/MS.
Typical GC-MS/MS Conditions:
| Parameter | Typical Setting |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Typical LC-MS/MS Conditions:
| Parameter | Typical Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizing the Process and Evaluation
To better understand the workflow of the proficiency test and the logic behind laboratory performance evaluation, the following diagrams are provided.
Workflow of the Inter-laboratory Proficiency Test.
Logical Flow of Laboratory Performance Evaluation.
Differential Metabolism of Vamidothion: A Comparative Guide Across Biological Species
For Researchers, Scientists, and Drug Development Professionals
Vamidothion, an organophosphate insecticide and acaricide, undergoes a complex series of metabolic transformations that vary significantly across different biological species. Understanding these metabolic disparities is crucial for assessing its selective toxicity, environmental fate, and the potential for off-target effects. This guide provides a comparative overview of this compound metabolism in mammals, insects, plants, and microorganisms, supported by available experimental data.
Key Metabolic Pathways
The metabolism of this compound primarily proceeds through three main pathways:
-
Oxidation: The thioether group of this compound is oxidized to form this compound sulfoxide, a metabolite with similar or even greater biological activity and persistence. A minor subsequent oxidation can lead to the formation of this compound sulfone. This activation step is a critical determinant of its toxicity.
-
Hydrolysis: Esterases can cleave the phosphate ester bond, leading to the detoxification of this compound and its oxidized metabolites.
-
Conjugation: Glutathione S-transferases (GSTs) can conjugate with this compound or its metabolites, facilitating their excretion.
The balance between these activation and detoxification pathways differs significantly among species, largely due to variations in the activity of key metabolic enzymes such as cytochrome P450 monooxygenases (CYPs), flavin-containing monooxygenases (FMOs), carboxylesterases (CarEs), and glutathione S-transferases (GSTs).
Comparative Metabolism Data
The following tables summarize the available quantitative data on the metabolism of this compound and its metabolites across different biological systems.
Table 1: In Vitro Metabolism of this compound in Mammalian Liver Microsomes
| Species | Incubation Time (h) | This compound Metabolized (%) | Primary Metabolite | Reference |
| Rat | 2 | 85.0 | This compound Sulfoxide | [1] |
| Mouse | 2 | 62.0 | This compound Sulfoxide | [1] |
Table 2: Qualitative Metabolic Profile of this compound Across Species
| Species Group | Primary Metabolic Reactions | Key Metabolites | Notes | References |
| Mammals | Sulfoxidation, Demethylation, Hydrolysis | This compound sulfoxide, Acidic fragments | Demethyl this compound is not observed. | [2] |
| Insects | Sulfoxidation, Hydrolysis | This compound sulfoxide | Detoxification enzymes like CarE, GST, and P450s play a role in resistance. | [3][4] |
| Plants | Sulfoxidation | This compound sulfoxide, Desmethyl this compound | This compound sulfoxide is more persistent than the parent compound. | |
| Microorganisms | Hydrolysis, Oxidation | Not specified | Capable of degrading organophosphates. |
Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound and a general workflow for its in vitro metabolic analysis.
Caption: Metabolic pathways of this compound.
Caption: In vitro this compound metabolism workflow.
Experimental Protocols
Objective: To determine the rate of this compound metabolism and identify the primary metabolites in a given biological system (e.g., liver microsomes).
Materials:
-
This compound
-
This compound sulfoxide standard
-
Liver microsomes (e.g., rat, mouse, or insect)
-
NADPH regenerating system (or GSH for conjugation studies)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for extraction
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (dissolved in a suitable solvent like methanol, final concentration typically in the low micromolar range) to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the parent compound and its metabolites using a suitable C18 column and a gradient of water and acetonitrile (both often containing a small amount of formic acid for better ionization).
-
Detect and quantify this compound and its metabolites using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte.
-
Data Analysis:
-
Calculate the percentage of this compound metabolized at each time point.
-
Determine the rate of formation of each metabolite.
-
If kinetic parameters are desired, repeat the experiment with varying substrate concentrations to determine Vmax and Km.
Discussion
The available data, although limited, clearly indicates that sulfoxidation is a conserved and major metabolic pathway for this compound across mammals, insects, and plants. The higher rate of metabolism in rat liver microsomes compared to mouse liver microsomes suggests species-specific differences even within the same class of animals.
The greater persistence of this compound sulfoxide in plants has significant implications for residue analysis and dietary risk assessment. In insects, the efficiency of detoxification pathways, including hydrolysis by carboxylesterases and conjugation by GSTs, is a critical factor in the development of resistance.
Further research is needed to generate more comprehensive and directly comparable quantitative data on the metabolism of this compound across a wider range of species, particularly target pests and non-target organisms. Detailed kinetic studies of the enzymes involved will provide a more complete understanding of the mechanisms underlying the selective toxicity of this insecticide. The use of standardized experimental protocols is paramount for the generation of reliable and comparable data.
References
- 1. Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C8H18NO4PS2 | CID 560193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic Resistance Mechanisms of Different Pesticides in The Two-Spotted Spider Mite, Tetranychus urticae Koch (Tetranychidae:Acari) [ajesa.journals.ekb.eg]
- 4. Insect glutathione transferases and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Vamidothion's Neurotoxic Potential: A Comparative Analysis with Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the neurotoxic profile of the organophosphate insecticide vamidothion, with a comparative assessment against other acetylcholinesterase inhibitors. This report synthesizes available toxicological data, outlines key experimental methodologies, and visualizes relevant biological pathways.
Executive Summary
This compound, an organophosphate insecticide, exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nerve signaling and a range of neurotoxic symptoms. While this compound is a potent AChE inhibitor, its neurotoxic profile, particularly concerning delayed neuropathy, differs from some other organophosphates. This guide provides a comparative analysis of this compound's neurotoxicity, focusing on its AChE inhibitory potency, clinical manifestations of toxicity, and its potential to induce organophosphate-induced delayed neuropathy (OPIDN).
Comparative Analysis of Acetylcholinesterase Inhibition
Table 1: In Vivo Cholinesterase Inhibition by this compound
| Animal Model | Dose | Route of Administration | Tissue | Inhibition Level | Reference |
| Dog | 0.5 mg/kg bw/day | Oral | Erythrocyte | ~40% | [JMPR, 1988] |
| Dog | 5.0 mg/kg bw/day | Oral | Erythrocyte | ~90% | [JMPR, 1988] |
| Dog | 5.0 mg/kg bw/day | Oral | Brain | 20-30% | [JMPR, 1988] |
| Rat (F0 Parents) | 0.5 mg/kg bw | Oral Gavage | Erythrocyte | ~50% | [JMPR, 1988] |
| Rat (F0 Parents) | 5.0 mg/kg bw | Oral Gavage | Erythrocyte | ~90% | [JMPR, 1988] |
| Rat (F0 Parents) | 5.0 mg/kg bw | Oral Gavage | Brain | ~30% | [JMPR, 1988] |
Table 2: Comparative Acute Toxicity of this compound and Other Organophosphates
| Compound | Animal Model | LD50 (mg/kg) | Route of Administration |
| This compound | Rat (female) | 110 | Oral |
| This compound | Mouse (male & female) | 45 | Oral |
| Chlorpyrifos | Rat (female) | 163 | Oral |
| Parathion | Rat (male) | 13 | Oral |
| Malathion | Rat (male) | 2800 | Oral |
Signaling Pathway of Acetylcholinesterase Inhibition
Organophosphate insecticides, including this compound, disrupt the normal functioning of cholinergic synapses. The following diagram illustrates the mechanism of AChE inhibition by organophosphates.
Clinical Manifestations of Neurotoxicity
Exposure to this compound can induce a range of clinical signs consistent with cholinergic crisis. These symptoms arise from the overstimulation of muscarinic and nicotinic receptors throughout the nervous system.
Common Clinical Signs of this compound Toxicity in Animal Studies:
-
Depression
-
Diarrhea
-
Vomiting
-
Pupillary constriction
-
Muscle cramps
-
Excessive salivation
-
Sweating
-
Nausea
-
Dizziness
-
Labored breathing
-
Convulsions
-
Unconsciousness[1]
In severe cases, exposure can lead to respiratory failure and death[1].
Organophosphate-Induced Delayed Neuropathy (OPIDN)
A significant concern with some organophosphates is their potential to cause a delayed neurotoxic effect known as OPIDN. This condition is characterized by a delayed onset of weakness, ataxia, and paralysis, typically occurring weeks after exposure. The mechanism is believed to involve the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).
A specific study was conducted to evaluate the delayed neurotoxicity of this compound in hens, the standard animal model for OPIDN assessment.
Table 3: this compound Delayed Neurotoxicity Study in Hens
| Parameter | Details |
| Test Organism | SPF White Leghorn hens (10-11 months old) |
| Dose Levels | 0, 50, 75, or 100 mg/kg body weight |
| Route of Administration | Single oral dose (gelatin capsule) |
| Positive Control | Tri-o-cresyl phosphate (TOCP) at 500 mg/kg |
| Observations | Clinical signs, body weight, food consumption for 3 weeks |
| Endpoint | Histopathological examination of nervous tissues (cerebellum, medulla oblongata, spinal cord, sciatic nerve) |
| Results | This compound-treated hens showed acute cholinergic symptoms but no clinical or histopathological signs of delayed neurotoxicity. The positive control group exhibited marked motor incoordination and paralysis with corresponding nerve tissue degeneration. |
| Conclusion | This compound did not produce delayed neurotoxicity in hens at dose levels up to 100 mg/kg. |
This finding suggests that this compound has a lower potential to induce OPIDN compared to other organophosphates known to cause this delayed effect.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This widely used colorimetric assay quantifies AChE activity and the inhibitory potency of compounds.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Test compound (e.g., this compound) at various concentrations
-
Microplate reader and 96-well plates
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure (based on OECD Guideline 418)
Objective: To assess the potential of a substance to cause delayed neurotoxicity in adult hens after a single acute exposure.
Test Animal:
-
Adult domestic laying hen (Gallus gallus domesticus), 8 to 12 months old.
Procedure:
-
Preliminary Study: A preliminary study is conducted to determine the appropriate dose for the main study. The goal is to use the highest dose that does not cause mortality or severe debilitating acute effects that would interfere with the assessment of delayed neurotoxicity.
-
Main Study:
-
Groups: A treatment group (at least 12 hens), a negative control group, and a positive control group (at least 6 hens) treated with a known neurotoxic substance (e.g., TOCP).
-
Dosing: A single oral dose of the test substance is administered.
-
Observation Period: The hens are observed for 21 days.
-
Clinical Observations: Hens are observed at least twice daily for mortality, signs of toxicity, and any behavioral abnormalities, with particular attention to motor incoordination, ataxia, and paralysis.
-
Biochemical Assessment: Neuropathy Target Esterase (NTE) activity in the brain and spinal cord may be measured in satellite groups of animals at specified time points after dosing.
-
-
Histopathology: At the end of the 21-day observation period, all surviving animals are euthanized, and sections of the brain, spinal cord, and peripheral nerves are prepared for microscopic examination to assess for axonal degeneration and demyelination.
Conclusion
This compound is a potent inhibitor of acetylcholinesterase, leading to acute cholinergic neurotoxicity. Its acute toxicity is comparable to or less than that of some other organophosphates like parathion, but greater than that of malathion. A key distinguishing feature of this compound is its lack of demonstrated potential to cause organophosphate-induced delayed neuropathy in a standard hen model at high doses. This suggests a lower risk of this specific long-term neurotoxic effect compared to other organophosphates known to be positive in this assay. For a more precise quantitative comparison of its AChE inhibitory potency, the determination of in vitro IC50 values for this compound under standardized conditions would be highly valuable.
References
Vamidothion vs. Dimethoate: A Comparative Analysis of Their Environmental Fate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Two Organophosphate Insecticides
Vamidothion and dimethoate, both organophosphate insecticides, have been utilized in agriculture for the control of a wide range of pests. However, their persistence, mobility, and degradation in the environment are of significant concern due to potential impacts on non-target organisms and ecosystems. This guide provides a detailed comparative analysis of the environmental fate of this compound and dimethoate, supported by experimental data, to aid researchers in understanding their environmental behavior and potential risks.
Quantitative Environmental Fate Parameters
The environmental fate of a pesticide is governed by several key processes, including hydrolysis, photolysis, and degradation in soil. The following tables summarize the available quantitative data for this compound and dimethoate, providing a direct comparison of their behavior under various environmental conditions.
Table 1: Hydrolysis Half-Life (DT₅₀) Comparison
| Compound | pH | Temperature (°C) | Half-Life (days) | Reference |
| This compound | 4.5 | 30 | 36.5 | [1] |
| 6.9 | 70 | 1.06 | [1] | |
| Dimethoate | 5 | 25 | 156 | [2] |
| 7 | 25 | 68 | [2] | |
| 9 | 25 | 12 | [2] |
Table 2: Photolysis Half-Life (DT₅₀) Comparison
| Compound | Conditions | Half-Life | Major Photoproducts | Reference |
| This compound | Aqueous solution with photosensitizer (acetone) | Not specified | This compound sulfoxide | |
| Dimethoate | Moist air | Not specified | Hydrolytic and oxidation products | |
| Aqueous solution (no catalyst) | Minor dissipation pathway | Omethoate | ||
| Aqueous solution with catalyst | Rate increases | Omethoate |
Table 3: Soil Degradation Half-Life (DT₅₀) Comparison
| Compound | Soil Type | Conditions | Half-Life (days) | Reference |
| This compound | Not specified | 22°C | 1 - 1.5 | |
| Dimethoate | Sandy loam | Drought | 4 | |
| Sandy loam | Moderate rainfall | 2.5 | ||
| Various | Dependent on moisture and type | 2.5 - 31 |
Experimental Protocols
The data presented above are derived from studies following standardized methodologies. The following sections outline the typical experimental protocols for assessing the key environmental fate parameters of pesticides like this compound and dimethoate, based on OECD guidelines.
Hydrolysis as a Function of pH (based on OECD Guideline 111)
This test is designed to determine the rate of abiotic hydrolysis of chemical substances in aqueous solutions at pH values commonly found in the environment (pH 4, 7, and 9).
Procedure:
-
Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. The test substance is added to these solutions at a concentration not exceeding 0.01 M or half its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for more detailed studies) to prevent photodegradation.
-
Sampling: Aliquots of the solutions are taken at appropriate time intervals.
-
Analysis: The concentration of the test substance and any significant hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Evaluation: The rate of hydrolysis and the half-life (DT₅₀) are calculated, assuming pseudo-first-order kinetics. If significant degradation occurs, the hydrolysis products are identified.
Phototransformation of Chemicals in Water (based on OECD Guideline 316)
This guideline describes a tiered approach to assess the direct phototransformation of chemicals in water.
Tier 1: Theoretical Estimation An initial estimation of the maximum possible direct photolysis rate is calculated based on the chemical's UV-visible absorption spectrum and the solar spectral irradiance at the water surface.
Tier 2: Experimental Determination If the theoretical estimation suggests significant photolysis, an experimental study is conducted.
Procedure:
-
Solution Preparation: A solution of the test substance in sterile, buffered, and air-saturated purified water is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for any non-photolytic degradation.
-
Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.
-
Analysis: The concentration of the parent compound and major transformation products are quantified using a suitable analytical method.
-
Data Evaluation: The photolysis rate constant and the half-life (DT₅₀) are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
This test evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Procedure:
-
Soil Selection and Preparation: Representative soil samples are collected and characterized. The soil is typically sieved and its moisture content adjusted.
-
Application of Test Substance: The test substance, often radiolabelled to facilitate tracking, is applied to the soil samples.
-
Incubation:
-
Aerobic: The treated soil is incubated in the dark in a flow-through system or biometer flasks that allow for the continuous supply of air and trapping of evolved CO₂.
-
Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Soil samples are collected at various time intervals throughout the incubation period (typically up to 120 days).
-
Extraction and Analysis: The soil samples are extracted with appropriate solvents, and the extracts are analyzed to determine the concentration of the parent compound and its transformation products. The amount of evolved ¹⁴CO₂ and non-extractable (bound) residues are also quantified.
-
Data Evaluation: The degradation half-life (DT₅₀) of the parent compound and the formation and decline of major metabolites are determined.
Visualization of Pathways and Workflows
To better understand the transformation processes and experimental designs, the following diagrams have been generated using the DOT language.
References
Evaluation of different extraction techniques for vamidothion from plant tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various techniques for the extraction of the organophosphate pesticide vamidothion from plant tissues. The selection of an appropriate extraction method is critical for accurate quantification and subsequent toxicological or environmental impact assessment. This document summarizes quantitative data, details experimental protocols, and presents a visual workflow to aid in the selection of the most suitable method for your research needs.
Comparison of this compound Extraction Techniques
The efficiency of pesticide extraction from plant matrices is highly dependent on the chosen method, the complexity of the matrix, and the physicochemical properties of the pesticide. This compound, being a polar organophosphate, presents specific challenges for extraction. Below is a summary of commonly employed techniques with their reported performance data.
| Extraction Technique | Plant Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| QuEChERS | Fruits & Vegetables | 83.1 - 123.5[1] | < 15[1] | Fast, simple, low solvent consumption, high throughput.[2][3] | Matrix effects can be significant, requiring cleanup steps. |
| Yerba Mate | 70 - 120 (for most organophosphates)[4] | < 18 | Lower recovery for some polar pesticides. | ||
| Supercritical Fluid Extraction (SFE) | Vegetables (general) | 74 - 96 (for organophosphates) | Not Specified | Environmentally friendly (uses CO2), selective, fast. | High initial equipment cost, may require modifiers for polar compounds. |
| Vegetables (methamidophos) | > 70 | 14 | Optimization of pressure, temperature, and modifier is crucial. | ||
| Liquid-Liquid Extraction (LLE) | General | 58.8 - 83.1 (for various toxicants) | 3.7 - 7.4 | Simple, well-established, low equipment cost. | Time-consuming, requires large volumes of organic solvents, can form emulsions. |
| Soxhlet Extraction | Soil & Model Solids | Good agreement with MAE | Not Specified | Exhaustive extraction, suitable for a wide range of matrices. | Very time-consuming, requires large volumes of solvent, potential for thermal degradation of analytes. |
| Solid-Phase Microextraction (SPME) | Aqueous Samples | Not Specified | < 10 | Solvent-free, simple, integrates extraction and preconcentration. | Fiber fragility, matrix effects can be significant, requires optimization of fiber coating and extraction conditions. |
| Matrix Solid-Phase Dispersion (MSPD) | Soil | 72.4 - 120 | < 20 | Simple, requires small sample and solvent amounts, simultaneous extraction and cleanup. | Sorbent selection is critical, can be matrix-dependent. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are representative protocols for the key techniques discussed.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity and high throughput.
Protocol:
-
Sample Homogenization: Homogenize 10-15 g of the plant tissue sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (commonly containing MgSO₄ and NaCl, and sometimes buffering salts like sodium acetate or citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at a specified speed (e.g., 3000-5000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile extract).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that utilizes supercritical fluids, most commonly CO₂, as the extraction solvent.
Protocol:
-
Sample Preparation: Mix the homogenized plant sample with a drying agent like anhydrous magnesium sulfate or Celite.
-
Extraction:
-
Pack the sample into an extraction vessel.
-
Pressurize the system with supercritical CO₂ to the desired pressure (e.g., 300 atm) and temperature (e.g., 50°C).
-
A modifier, such as methanol, may be added to the CO₂ to enhance the extraction of polar compounds like this compound.
-
The extraction can be performed in a static mode (soaking the sample) followed by a dynamic mode (flowing the supercritical fluid through the sample).
-
-
Analyte Collection: The extracted analytes are trapped by depressurizing the supercritical fluid into a collection solvent (e.g., ethyl acetate) or onto a solid sorbent trap.
-
Analysis: The collected extract is then concentrated and analyzed.
Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases.
Protocol:
-
Sample Homogenization: Homogenize the plant tissue sample with a suitable solvent (e.g., acetone or methanol) to achieve initial extraction.
-
Phase Separation:
-
Filter the homogenate and transfer the liquid extract to a separatory funnel.
-
Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Shake the funnel vigorously to partition the analytes between the aqueous and organic layers.
-
-
Collection:
-
Allow the layers to separate and collect the organic layer containing the pesticides.
-
The extraction may be repeated multiple times to improve recovery.
-
-
Drying and Concentration: Dry the collected organic phase with a drying agent (e.g., anhydrous sodium sulfate) and then concentrate it before analysis.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that is known for its exhaustive extraction capabilities.
Protocol:
-
Sample Preparation: Place the dried and ground plant material into a thimble.
-
Extraction:
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., hexane or a mixture of acetone and hexane) is heated in a distillation flask.
-
The solvent vapor travels up a distillation arm and condenses in a condenser, dripping into the thimble containing the sample.
-
Once the liquid level in the chamber reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated multiple times over several hours or even days.
-
-
Concentration: After extraction, the solvent is evaporated to concentrate the extracted analytes.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from plant tissues, highlighting the key stages involved in most of the discussed techniques.
Conclusion
The choice of an extraction technique for this compound from plant tissues involves a trade-off between efficiency, speed, cost, and environmental impact.
-
QuEChERS stands out as a highly efficient and rapid method for routine analysis of a large number of samples, although it may require optimization of the cleanup step to mitigate matrix effects.
-
SFE offers an environmentally friendly alternative with high selectivity, but the initial investment in equipment is substantial.
-
LLE and Soxhlet extraction are classical methods that are still relevant, particularly when high-throughput is not a priority and exhaustive extraction is required. However, they are labor-intensive and consume large quantities of organic solvents.
-
SPME and MSPD are promising miniaturized techniques that reduce solvent consumption and simplify sample preparation, but their applicability can be matrix-dependent and requires careful method development.
Researchers should select the most appropriate method based on their specific analytical requirements, available resources, and the nature of the plant matrix being investigated. Validation of the chosen method is crucial to ensure the accuracy and reliability of the analytical results.
References
A Comparative Environmental Risk Assessment: Vamidothion Versus Modern Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental risks associated with the organophosphate insecticide vamidothion and a selection of modern pesticides, including neonicotinoids (imidacloprid, thiamethoxam), pyrethroids (cypermethrin, deltamethrin), and a sulfoximine (sulfoxaflor). The assessment is based on key environmental fate and ecotoxicity parameters, with supporting data from peer-reviewed literature and regulatory databases. Detailed experimental methodologies and visual representations of key processes are included to provide a comprehensive overview for the scientific community.
Quantitative Environmental Risk Profile
The following table summarizes the key environmental risk parameters for this compound and the selected modern pesticides. These values are essential for understanding the potential impact of these chemicals on various environmental compartments and non-target organisms.
| Pesticide Class | Pesticide | Aquatic Toxicity: Fish (96h LC50, mg/L) | Aquatic Toxicity: Daphnia (48h EC50, mg/L) | Terrestrial Toxicity: Birds (Acute Oral LD50, mg/kg bw) | Terrestrial Toxicity: Bees (Contact LD50, µ g/bee ) | Soil Persistence (DT50, days) | Bioaccumulation (BCF) |
| Organophosphate | This compound | 14-25 | 0.46 | 16 | 0.56[1] | 3-7 | Low potential |
| Neonicotinoid | Imidacloprid | 133-281 | 85 | 41-152[2] | 0.005-0.07[2] | 26.5-229 | <1 |
| Neonicotinoid | Thiamethoxam | >100 | >100 | 59-1603 | 0.024 | 7-353 | <1 |
| Pyrethroid | Cypermethrin | 0.00082-0.0028 | 0.00026 | >2000 | 0.025 | 4-12 (field) | 9-420 |
| Pyrethroid | Deltamethrin | 0.0004-0.002 | 0.005 | >1000 | 0.051 | 25-94 | Low potential |
| Sulfoximine | Sulfoxaflor | >100 | >100 | >2000 | 0.146 | <1 (average) | Low potential |
Note: The values presented are indicative and can vary depending on the specific environmental conditions and test organisms.
Experimental Protocols
The environmental risk parameters presented in this guide are determined using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data generated across different laboratories and studies.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period. Fish are exposed to the test chemical in a static, semi-static, or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test evaluates the concentration of a substance that results in the immobilization of 50% of the daphnids (EC50) within a 48-hour exposure period. Young daphnids are exposed to a range of concentrations of the test substance, and their mobility is observed at 24 and 48 hours.
-
Avian Acute Oral Toxicity Test (OECD 223): This guideline is used to determine the acute oral toxicity (LD50) of a substance to birds. A single dose of the test substance is administered orally to the test birds (e.g., quail or duck), and mortality and clinical signs of toxicity are observed over a 14-day period.
-
Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): These tests are designed to assess the acute toxicity of pesticides to adult worker honeybees through oral ingestion (OECD 213) and direct contact (OECD 214). For the oral test, bees are fed a sucrose solution containing the test substance, while for the contact test, the substance is applied directly to the thorax of the bees. Mortality is recorded over 48 to 96 hours to determine the LD50.
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test is designed to evaluate the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance, typically radiolabelled, is applied to soil samples, which are then incubated under controlled conditions. The rate of disappearance of the parent compound and the formation of metabolites are monitored over time to determine the soil half-life (DT50).
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish. The test consists of an uptake phase, where fish are exposed to the test substance in water or through their diet, followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured over time to calculate the BCF.
Visualizing Key Processes
To better understand the methodologies and mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Safety Operating Guide
Essential Safety and-Logistical Guide for Handling Vamidothion
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Vamidothion, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Summary
This compound is a systemic insecticide and acaricide belonging to the organophosphate class of chemicals.[1] It functions as a cholinesterase inhibitor, which can lead to severe neurological effects upon exposure.[1][2] Understanding its primary hazards is the first step in safe handling.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Neurological Effects: As a cholinesterase inhibitor, it can cause symptoms ranging from dizziness and nausea to convulsions and respiratory failure.[3]
-
Eye Irritation: Can cause serious eye irritation.
-
Flammability: Liquid formulations containing organic solvents may be flammable.
| Hazard Classification | Category |
| Acute Toxicity - Oral | Category 3 |
| Acute Toxicity - Dermal | Category 4 |
| Acute Toxicity - Inhalation | Category 4 |
| Eye Irritation | Category 2A |
| WHO Classification | Ib (Highly Hazardous) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The required level of PPE may vary based on the scale and nature of the procedure.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Low-Volume Handling (e.g., preparing solutions) | Safety glasses with side shields | Nitrile or Butyl rubber gloves, lab coat | Not typically required if handled in a certified chemical fume hood |
| High-Volume Handling or Open Transfers | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Butyl rubber), chemical-resistant apron over a lab coat | Half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters |
| Spill Cleanup | Full-face respirator with organic vapor cartridges and P100 particulate filters | Chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves (e.g., Butyl rubber), and chemical-resistant boots | Full-face respirator with organic vapor cartridges and P100 particulate filters |
-
Minimum Requirement: Safety glasses with side shields and brow guards should be worn for all procedures involving this compound.
-
Enhanced Protection: For tasks with a higher risk of splashes, such as transferring large volumes or working with pressurized systems, chemical splash goggles are required. A face shield worn over safety glasses or goggles offers an additional layer of protection.
-
Gloves: Dermal exposure is a primary route of pesticide poisoning, with hands and forearms being the most common contact points.
-
Material: Chemical-resistant gloves are mandatory. Nitrile and butyl rubber gloves are recommended for handling organophosphates. Avoid latex gloves as they offer poor chemical resistance.
-
Inspection: Always inspect gloves for tears or punctures before use.
-
Technique: When wearing gloves, ensure sleeves are worn over the outside of the gloves to prevent chemicals from running down into the gloves. After use, wash the outside of the gloves before removing them.
-
-
Protective Clothing:
-
A lab coat should be worn at all times.
-
For larger-scale operations, a chemical-resistant apron or suit is necessary.
-
Wear long pants and closed-toe shoes. Canvas or leather shoes are not recommended as they can absorb chemicals.
-
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator Selection: If engineering controls are insufficient or during emergency situations, respiratory protection is required.
-
Type: An air-purifying respirator (half-mask or full-face) equipped with organic vapor (OV) cartridges is necessary. For operations that may generate aerosols or particulates, a P100 pre-filter should be used in conjunction with the OV cartridges.
-
Fit Testing: A proper fit is crucial for respirator effectiveness. All users must be fit-tested annually.
-
Cartridge Maintenance: Respirator cartridges have a limited lifespan and should be replaced on a schedule based on usage and exposure levels, or immediately if any chemical odor is detected.
-
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Work Surfaces: Decontaminate all surfaces that may have come into contact with this compound. Many organophosphates decompose with the use of caustic solutions like lye (sodium hydroxide) or lime. A 10% solution can be carefully prepared and used for this purpose. Always test on a small area first.
-
Equipment: Glassware and other equipment should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water. The rinsate must be collected as hazardous waste.
-
Unused Product: The most favorable course of action is to use an alternative chemical with less inherent risk. If disposal is necessary, any unused this compound must be treated as hazardous waste. Do not pour down the drain or mix with other waste streams.
-
Contaminated Materials: All contaminated materials, including gloves, disposable lab coats, bench paper, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: An empty pesticide container can be as hazardous as a full one due to residual contents. Containers should be triple-rinsed, with the rinsate collected as hazardous waste. After rinsing, containers should be punctured to prevent reuse and disposed of according to institutional and local regulations.
-
Collection: Store hazardous waste in a designated, secure area away from general laboratory traffic. Follow your institution's guidelines for scheduling a hazardous waste pickup.
Emergency Procedures and First Aid
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15-20 minutes. Avoid harsh scrubbing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eye with copious amounts of water for at least 15 minutes, holding the eyelid open. Remove contact lenses if present after the first 5 minutes of rinsing. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless instructed to do so by a poison control center or medical professional. Rinse the mouth with water. Seek immediate medical attention. |
In all cases of suspected exposure, call your local poison control center or emergency services immediately. Provide them with the name of the chemical (this compound).
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
